Product packaging for Allyl phenethyl ether(Cat. No.:CAS No. 14289-65-7)

Allyl phenethyl ether

Cat. No.: B078467
CAS No.: 14289-65-7
M. Wt: 162.23 g/mol
InChI Key: QNBZQCMSRGAZCR-UHFFFAOYSA-N
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Description

Allyl phenethyl ether is a versatile organic compound of significant interest in synthetic organic chemistry and fragrance research. This ether features both an aromatic phenethyl group and an allyl group, the latter providing a reactive terminal alkene, making it a valuable intermediate for further chemical transformations. Its primary research applications include its use as a building block in the synthesis of more complex molecules and as a subject in the study of Claisen and other rearrangement reactions. In organoleptic and flavor & fragrance research, it is investigated for its potential aromatic properties, contributing to the understanding of structure-odor relationships. The compound's mechanism of action in synthetic contexts is defined by the electron-rich nature of the ether oxygen and the susceptibility of the allylic system to electrophilic attack and pericyclic reactions. Researchers utilize this compound to develop novel synthetic methodologies, create specialized polymer precursors, and explore new compounds for application in material science and chemical biology. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B078467 Allyl phenethyl ether CAS No. 14289-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxyethylbenzene
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InChI

InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QNBZQCMSRGAZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065745
Record name Allyl 2-phenylethyl ether
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Molecular Weight

162.23 g/mol
Source PubChem
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CAS No.

14289-65-7
Record name [2-(2-Propen-1-yloxy)ethyl]benzene
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Record name (2-Allyloxyethyl)benzene
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Record name Ether, allyl phenethyl
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Record name Benzene, [2-(2-propen-1-yloxy)ethyl]-
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Record name Allyl 2-phenylethyl ether
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Record name Allyl phenethyl ether
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Record name (2-ALLYLOXYETHYL)BENZENE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Allyl Phenethyl Ether from Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl phenethyl ether from phenethyl alcohol, a key transformation in the preparation of various organic intermediates. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This document details two effective protocols: the classical approach utilizing a strong base in an anhydrous solvent and a modern, efficient method employing phase-transfer catalysis.

Core Synthesis Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][2] In the synthesis of this compound, phenethyl alcohol is first deprotonated by a strong base to form the corresponding phenethyl alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, typically allyl bromide, to yield the desired this compound and an inorganic salt as a byproduct.[3][4]

The general reaction is as follows:

Step 1: Deprotonation C₆H₅CH₂CH₂OH + Base → C₆H₅CH₂CH₂O⁻M⁺ + [H-Base]⁺

Step 2: Nucleophilic Substitution C₆H₅CH₂CH₂O⁻M⁺ + CH₂=CHCH₂Br → C₆H₅CH₂CH₂OCH₂CH=CH₂ + MBr

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide. The data is compiled from established protocols for the O-alkylation of unactivated alcohols and provides a basis for method selection based on laboratory capabilities and desired outcomes.

ParameterMethod 1: Classical Williamson SynthesisMethod 2: Phase-Transfer Catalysis (PTC)
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)
Solvent Anhydrous Tetrahydrofuran (THF)Solvent-free
Catalyst NoneTetrabutylammonium Iodide (TBAI)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours4-16 hours
Typical Yield Good to Excellent (generally >80%)High (often >90%)[3]
Key Considerations Requires anhydrous conditions and handling of a pyrophoric reagent (NaH).Milder conditions, avoids hazardous reagents and solvents.[3]

Experimental Protocols

Method 1: Classical Williamson Ether Synthesis using Sodium Hydride

This protocol is adapted from general procedures for the O-alkylation of unactivated alcohols.[5] It is a reliable method that generally provides high yields but requires stringent anhydrous conditions.

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Allyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether (for extraction)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve phenethyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium phenethoxide. Hydrogen gas will be evolved during this step.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Phase-Transfer Catalysis (Solvent-Free)

This method is adapted from a convenient and environmentally friendly procedure for the synthesis of allyl ethers from alcohols.[3] It avoids the use of hazardous reagents and organic solvents.

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Potassium hydroxide (KOH) pellets (2.0 eq)

  • Allyl bromide (4.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.05 eq)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine phenethyl alcohol (1.0 eq), allyl bromide (4.0 eq), potassium hydroxide pellets (2.0 eq), and tetrabutylammonium iodide (0.05 eq).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-16 hours. Monitor the progress by TLC.

  • After the reaction is complete, remove the solid KOH pellet by filtration or decantation.

  • Remove the excess allyl bromide by distillation under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

General Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Phenethyl Alcohol (R-OH) Alkoxide Phenethoxide (R-O⁻ Na⁺) ROH->Alkoxide + Base Base Base (e.g., NaH) HBase [H-Base]⁺ R_X Allyl Bromide (R'-X) Salt Salt (NaX) Ether This compound (R-O-R') Alkoxide2 Phenethoxide (R-O⁻ Na⁺) Alkoxide2->Ether + R'-X

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow: Classical Williamson Synthesis

Classical_Workflow Reactants Phenethyl Alcohol NaH in THF Deprotonation Deprotonation (0 °C, 1h) Formation of Sodium Phenethoxide Reactants->Deprotonation Addition Addition of Allyl Bromide (0 °C) Deprotonation->Addition Reaction Reaction at Room Temp (4-6h) Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extraction with DCM/Ether Quench->Extraction Wash Wash with H2O and Brine Extraction->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Purification (Vacuum Distillation or Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the classical synthesis.

Experimental Workflow: Phase-Transfer Catalysis

PTC_Workflow Reactants Phenethyl Alcohol, KOH, Allyl Bromide, TBAI (Solvent-free) Reaction Stir at Room Temp (4-16h) Reactants->Reaction Filtration Remove KOH Reaction->Filtration Distillation Remove excess Allyl Bromide (Reduced Pressure) Filtration->Distillation Purification Purification (Column Chromatography) Distillation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the PTC synthesis.

References

Spectroscopic Analysis of Allyl Phenethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data, as well as the experimental mass spectrometry data for allyl phenethyl ether.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.20m5HAr-H
~5.95ddt1H-CH=CH₂
~5.25dq1H-CH=CH ₂ (trans)
~5.18dq1H-CH=CH ₂ (cis)
~3.98dt2HO-CH ₂-CH=CH₂
~3.60t2HAr-CH₂-CH ₂-O
~2.88t2HAr-CH ₂-CH₂-O
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~138.5Ar-C (quaternary)
~134.8-C H=CH₂
~129.0Ar-C H
~128.5Ar-C H
~126.3Ar-C H
~117.0-CH=C H₂
~72.0O-C H₂-CH=CH₂
~70.5Ar-CH₂-C H₂-O
~36.0Ar-C H₂-CH₂-O
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030Medium=C-H stretch (alkene and aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1645MediumC=C stretch (alkene)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
1100StrongC-O-C stretch (ether)
990, 915Strong=C-H bend (alkene out-of-plane)
750, 700StrongC-H bend (monosubstituted benzene out-of-plane)
Table 4: Experimental Mass Spectrometry (MS) Data for this compound[1]
m/zRelative Intensity
91Base Peak
105High
41High
39Medium
71Medium
162Low (Molecular Ion)

Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and mass spectra of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition : The sample tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed, and the free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation : An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

  • Data Analysis : The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

  • Ionization : In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Representation : The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin Film / ATR Thin Film or ATR (for IR) Sample->Thin Film / ATR Vaporization Vaporization (for MS) Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer Thin Film / ATR->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Physical and chemical properties of [2-(allyloxy)ethyl]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of [2-(allyloxy)ethyl]benzene. The information is intended to support research and development activities in the fields of organic chemistry, materials science, and drug discovery.

Chemical Identity

  • IUPAC Name: 1-(allyloxy)-2-phenylethane

  • Synonyms: Allyl phenethyl ether, Benzene, [2-(2-propen-1-yloxy)ethyl]-

  • CAS Number: 14289-65-7

  • Molecular Formula: C₁₁H₁₄O

  • Molecular Weight: 162.23 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of [2-(allyloxy)ethyl]benzene.

PropertyValueSource
Physical State Presumed to be a liquid at room temperatureN/A
Boiling Point Not experimentally determined. Estimated based on similar structures.N/A
Melting Point Not experimentally determined.N/A
Density Not experimentally determined.N/A
Solubility Expected to be soluble in common organic solvents and insoluble in water.N/A
XLogP3 2.7--INVALID-LINK--
Topological Polar Surface Area 9.23 Ų--INVALID-LINK--

Synthesis

[2-(allyloxy)ethyl]benzene can be synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

This protocol is adapted from the synthesis of analogous aryl ethers.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-phenylethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford [2-(allyloxy)ethyl]benzene.

Diagram of Synthesis Workflow:

SynthesisWorkflow Reactants 2-Phenylethanol + NaH + Allyl Bromide in DMF Reaction Williamson Ether Synthesis (0°C to RT, 12-24h) Reactants->Reaction Workup Quenching (NH4Cl) Extraction (Et2O) Washing (H2O, Brine) Reaction->Workup Purification Drying (MgSO4) Filtration Concentration Flash Chromatography Workup->Purification Product [2-(allyloxy)ethyl]benzene Purification->Product

Williamson Ether Synthesis Workflow

Chemical Reactivity

As an aryl allyl ether, [2-(allyloxy)ethyl]benzene is expected to undergo the Claisen rearrangement upon heating.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol.

Mechanism:

The reaction proceeds through a concerted, pericyclic transition state. Heating [2-(allyloxy)ethyl]benzene is expected to yield 2-allyl-4-ethylphenol or 2-allyl-6-ethylphenol.

Diagram of Claisen Rearrangement:

ClaisenRearrangement reactant [2-(allyloxy)ethyl]benzene transition_state [Pericyclic Transition State] reactant->transition_state Heat intermediate Dienone Intermediate transition_state->intermediate product ortho-allyl-phenylethanol intermediate->product Tautomerization

Claisen Rearrangement of [2-(allyloxy)ethyl]benzene

Potential Biological Activity and Signaling

While no specific biological activities of [2-(allyloxy)ethyl]benzene have been reported, related compounds containing a phenethyl moiety, such as caffeic acid phenethyl ester (CAPE), have demonstrated cytotoxic effects on cancer cells. It is plausible that [2-(allyloxy)ethyl]benzene could exhibit some level of biological activity. A hypothetical signaling pathway for apoptosis that could be induced by a cytotoxic compound is presented below.

Hypothetical Apoptosis Signaling Pathway:

This diagram illustrates a simplified, generic pathway of apoptosis that could be initiated by a cytotoxic agent.

ApoptosisPathway cluster_cell Cell Compound [2-(allyloxy)ethyl]benzene (Hypothetical Agent) CellStress Cellular Stress Compound->CellStress Mitochondrion Mitochondrion CellStress->Mitochondrion releases Cytochrome c Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptosis Pathway

Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.

  • Allylic protons:

    • -O-CH₂-: Doublet around 4.0 ppm.

    • =CH-: Multiplet around 5.9 ppm.

    • =CH₂: Two multiplets around 5.2-5.4 ppm.

  • Ethyl protons:

    • -CH₂-Ar: Triplet around 2.8 ppm.

    • -O-CH₂-: Triplet around 3.6 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic carbons: Signals between 125-140 ppm.

  • Allylic carbons:

    • -O-CH₂-: Around 70 ppm.

    • =CH-: Around 135 ppm.

    • =CH₂: Around 117 ppm.

  • Ethyl carbons:

    • -CH₂-Ar: Around 36 ppm.

    • -O-CH₂-: Around 70 ppm.

Expected IR Spectral Features:

  • C-H (aromatic): ~3030 cm⁻¹

  • C-H (aliphatic): ~2850-2960 cm⁻¹

  • C=C (aromatic): ~1600, 1495 cm⁻¹

  • C=C (alkene): ~1645 cm⁻¹

  • C-O (ether): ~1050-1150 cm⁻¹

Safety and Handling

Specific toxicity data for [2-(allyloxy)ethyl]benzene is not available. However, based on related allyl ethers, it should be handled with care. Allyl compounds can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data for the compound and its structural analogs. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Characterization of Allyl Phenethyl Ether (CAS Number: 14289-65-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether, with the CAS number 14289-65-7, is an organic compound recognized for its pleasant floral and fruity aroma, leading to its application in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and relevant safety information. The data presented is intended to support researchers and professionals in its effective application and further investigation.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[3]
Odor Fresh, sweet, floral, with fruity and chamomile notes[4]
Boiling Point 219-220 °C at 760 mmHg[3]
Flash Point 86.11 °C (187.00 °F)[3][4]
Density Approximately 1.0015 g/cm³[2]
Solubility Insoluble in water; Soluble in alcohols and organic solvents.[3]
Table 2: Spectroscopic Data for this compound
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
~7.2 (multiplet)mAromatic protons
5.95 (ddt)m-CH=CH₂
5.25 (dq)m-CH=CH₂ (trans)
5.17 (dq)m-CH=CH₂ (cis)
3.98 (dt)m-O-CH₂-CH=
3.61 (t)tPh-CH₂-CH₂-O-
2.89 (t)tPh-CH₂-CH₂-O-
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
139.1Aromatic C
134.9-CH=CH₂
128.9Aromatic CH
128.3Aromatic CH
126.2Aromatic CH
117.1-CH=CH₂
70.1-O-CH₂-CH=
69.4Ph-CH₂-CH₂-O-
36.3Ph-CH₂-CH₂-O-
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Interpretation
~3080, 3060, 3020Aromatic and vinyl C-H stretch
~2920, 2860Aliphatic C-H stretch
~1645C=C stretch (alkene)
~1600, 1495, 1450Aromatic C=C stretch
~1100C-O stretch (ether)
~990, 920=C-H bend (alkene)
~740, 700Aromatic C-H bend
Mass Spectrometry (MS) m/z Interpretation
162[M]⁺ (Molecular ion)
105[C₈H₉]⁺ (phenethyl fragment)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl fragment)
41[C₃H₅]⁺ (allyl fragment)

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers.[5] This protocol details the synthesis of this compound from phenethyl alcohol and allyl bromide.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF is prepared. To this suspension, phenethyl alcohol (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethyl alkoxide.

  • Ether Formation: The reaction mixture is cooled again to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise. After the addition is complete, the mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

G Synthesis of this compound cluster_0 Alkoxide Formation cluster_1 Etherification (SN2 Reaction) cluster_2 Work-up and Purification A Phenethyl Alcohol + NaH in Anhydrous Ether/THF B Sodium Phenethyl Alkoxide Formation (H₂ gas evolution) A->B C Addition of Allyl Bromide B->C D Reflux C->D E Quenching with NH₄Cl D->E F Extraction and Washing E->F G Drying and Solvent Removal F->G H Vacuum Distillation / Column Chromatography G->H I Pure this compound H->I G Characterization Logic Synthesis Synthesized Product TLC TLC Analysis (Purity Check) Synthesis->TLC Purification Purification (Distillation/Chromatography) TLC->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

IUPAC nomenclature and structure of allyl phenethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether, a member of the ether chemical class, is recognized for its utility in the fragrance and flavor industries. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and physicochemical properties, tailored for a scientific audience. While its primary applications are in perfumery, understanding its synthesis and characterization is valuable for chemists in various fields, including those in drug development who may encounter similar structural motifs.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(prop-2-en-1-yloxy)ethylbenzene .[1][2][3] This name precisely describes the arrangement of its constituent functional groups: a phenethyl group attached to an allyl group via an ether linkage.

The structural formula and key chemical identifiers are summarized in the table below.

IdentifierValueReference
Molecular Formula C₁₁H₁₄O[1][2][4]
Molecular Weight 162.23 g/mol [2][5]
CAS Number 14289-65-7[2][3][5]
SMILES C=CCOCCC1=CC=CC=C1[1][2]
InChI InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2[1][2]
InChIKey QNBZQCMSRGAZCR-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Data

This compound is typically described as a colorless liquid.[3] While extensive experimental data is not widely published, the following table summarizes available and predicted properties.

PropertyValueReference
Boiling Point 115-116 °C at 37 Torr[5]
Density 1.0015 g/cm³[5]
Flash Point 86.11 °C (187.00 °F)[3][6]
XlogP 2.7[1][2]

Spectroscopic Characterization:

  • Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns. The major peaks in the GC-MS analysis are observed at m/z values of 91 (tropylium ion, characteristic of a benzyl or related group) and 105.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis .[7][8][9] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, phenethyl alcohol is first deprotonated by a strong base to form the corresponding alkoxide, which then reacts with an allyl halide (e.g., allyl bromide) to yield the ether.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Williamson ether synthesis procedures.[7][8][9][10][11]

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) or another suitable strong base (e.g., potassium hydroxide)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

  • To a solution of phenethyl alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenethoxide.

  • To the resulting alkoxide solution, add allyl bromide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound via the Williamson ether synthesis can be visualized as a straightforward two-step process.

Synthesis_Workflow cluster_0 Reaction Steps Reactants Phenethyl Alcohol + Allyl Bromide Alkoxide Sodium Phenethoxide Intermediate Reactants->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product This compound Alkoxide->Product SN2 Reaction Byproduct NaBr + H₂

Caption: Williamson Ether Synthesis of this compound.

Applications and Relevance

The primary application of this compound is as a fragrance ingredient in various consumer products, including perfumes, freshening compositions, and laundry detergents.[3][12][13] Its scent profile is described as green, fruity, with mushroom and honey notes.[3][5] While there is no indication of its direct use in drug development, the ether linkage and the presence of both an allyl and a phenethyl moiety make it a molecule of interest for understanding structure-activity relationships in medicinal chemistry. The allyl group, for instance, can be a useful protecting group for alcohols in organic synthesis.[14]

Conclusion

This compound is a well-defined chemical entity with established nomenclature and structure. Its synthesis is readily achievable through the robust and versatile Williamson ether synthesis. While detailed experimental and spectroscopic data are not as prevalent as for more common commodity chemicals, sufficient information exists to characterize the compound and understand its properties. For researchers in drug development and other scientific disciplines, the chemistry of this compound serves as a practical example of fundamental organic reactions and characterization techniques applicable to a wide range of molecules.

References

Thermal Stability of Allyl Phenethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of allyl phenethyl ether. Drawing upon established principles of physical organic chemistry and data from related compounds, this document outlines the expected decomposition pathways, presents methodologies for experimental investigation, and offers a framework for data interpretation. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages information on analogous structures, particularly allyl phenyl ether and phenethyl phenyl ether, to predict its behavior.

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound is anticipated to proceed through two primary, temperature-dependent pathways: a pericyclic rearrangement at lower temperatures and radical fragmentation at higher temperatures.

Claisen Rearrangement

At moderate temperatures, the most probable decomposition route is the Claisen rearrangement , a well-documented[1][1]-sigmatropic rearrangement common to allyl aryl ethers.[1][2] This concerted process involves the intramolecular rearrangement of the allyl group to the ortho position of the aromatic ring, proceeding through a cyclic transition state. The initial product is a non-aromatic intermediate which then tautomerizes to the more stable phenolic form, 2-allylphenol.[1][2]

The reaction is driven by the formation of a thermodynamically favorable carbonyl group in the intermediate stage.[2] For allyl phenyl ether, this rearrangement is the dominant thermal process.[3][4][5][6] It is reasonable to predict a similar pathway for this compound.

Caption: Predicted Claisen rearrangement of this compound.

Homolytic Cleavage

At higher temperatures, sufficient thermal energy can induce homolytic cleavage of the ether's covalent bonds, leading to the formation of radical species. Studies on the pyrolysis of similar compounds like phenyl ethyl ether and phenethyl phenyl ether indicate that bond fission is a key decomposition mechanism at elevated temperatures.[7][8][9][10] For this compound, the most likely points of cleavage are the C-O bonds, which would generate phenoxy and allyl radicals, or the C-C bond of the phenethyl group.

These highly reactive radical intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller molecules. A safety data sheet for the related allyl phenyl ether notes that decomposition above 150°C in the presence of metal salts can produce phenolic compounds and organic acid vapors.[11]

Homolytic_Cleavage cluster_products Primary Radicals cluster_secondary Secondary Products APE This compound Phenoxy Phenoxy Radical APE->Phenoxy High Temperature Allyl Allyl Radical APE->Allyl Phenethyl Phenethyl Radical APE->Phenethyl Phenol Phenol Phenoxy->Phenol H Abstraction Propene Propene Allyl->Propene H Abstraction Styrene Styrene Phenethyl->Styrene β-Scission Toluene Toluene Phenethyl->Toluene Fragmentation

Caption: Potential homolytic cleavage pathways for this compound.

Quantitative Data Summary

CompoundDecomposition Onset (°C)Major ProductsMethod
Allyl Phenyl Ether>150 (with metal salts)[11]2-AllylphenolClaisen Rearrangement[1][2][6]
Phenethyl Phenyl Ether~300 - 1350Phenol, Styrene, ToluenePyrolysis-PIMS[9][10]
Diallyl Ether272 - 354Acrolein, PropeneGas-Phase Pyrolysis[12]

Experimental Protocols

To definitively characterize the thermal stability of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[13][14][15]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen or Argon (inert) to study pyrolysis, or Air/Oxygen (oxidative) to study thermal-oxidative degradation.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to 600°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Using multiple heating rates allows for kinetic analysis.[13][14]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on exothermic or endothermic transitions.[15]

Methodology:

  • Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: Inert (Nitrogen or Argon).

    • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected decomposition.

  • Data Analysis: The DSC thermogram will show exothermic peaks corresponding to decomposition events. The onset temperature and the peak maximum of the exotherm provide information about the thermal stability. The area under the peak can be used to quantify the heat of decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for identifying the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Sample Decomposition: Heat a known quantity of this compound in a sealed, inert atmosphere vial at a specific temperature (determined from TGA/DSC results) for a set period. Alternatively, a pyrolysis-GC-MS system can be used for direct analysis of decomposition products at various temperatures.

  • Product Extraction: If not using a pyrolysis-GC-MS, after cooling, extract the contents of the vial with a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject the extract into the GC-MS.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the decomposition products.

    • MS Detection: The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Product Identification cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Pyrolysis Controlled Pyrolysis Sample->Pyrolysis Kinetics Kinetic Analysis (e.g., OFW, KAS) TGA->Kinetics DSC->Kinetics GCMS GC-MS Analysis Pyrolysis->GCMS Mechanism Mechanism Elucidation GCMS->Mechanism Kinetics->Mechanism

Caption: Workflow for studying the thermal stability of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from the well-established chemistry of related compounds. The primary decomposition pathways are predicted to be a Claisen rearrangement at lower temperatures and homolytic cleavage at higher temperatures. The experimental protocols outlined in this guide, including TGA, DSC, and GC-MS, provide a robust framework for researchers to thoroughly investigate the thermal stability, decomposition kinetics, and product formation of this compound. Such studies are crucial for ensuring the safe handling, storage, and application of this compound in research and development.

References

An In-depth Technical Guide on the Solubility of Allyl Phenethyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether is an organic compound with potential applications in various fields of chemical synthesis and research. A thorough understanding of its solubility in different organic solvents is crucial for its handling, purification, reaction setup, and formulation. This guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of specific experimental data in the public domain for this compound, this guide combines theoretical principles with established methodologies to empower researchers to assess its solubility characteristics.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[1] this compound possesses both non-polar (aromatic phenethyl group, allyl group) and polar (ether oxygen) characteristics. This structure suggests it will be soluble in a range of organic solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon portion of this compound suggests good solubility in non-polar solvents, driven by London dispersion forces.

  • Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): The ether oxygen in this compound can act as a hydrogen bond acceptor, and the molecule has a small dipole moment.[2] This indicates it should be soluble in polar aprotic solvents. For instance, diallyl ether is miscible with ethanol and diethyl ether.[3] Similarly, methyl phenethyl ether is soluble in organic solvents.[4][5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While ethers can accept hydrogen bonds, they do not have hydroxyl groups to donate them.[2] Their solubility in polar protic solvents is generally lower than in other organic solvents but still significant. For comparison, phenethyl alcohol is miscible with most organic solvents.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hexane, CyclohexaneHighDominated by London dispersion forces between the large non-polar groups of the solute and solvent.
Non-polar Aromatic Toluene, BenzeneVery HighPi-pi stacking interactions between the aromatic rings of the solute and solvent, in addition to dispersion forces.
Halogenated Dichloromethane, ChloroformHighDipole-dipole interactions and dispersion forces. Chloroform is noted as a solvent for allyl ether.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Very High (Miscible)"Like dissolves like" principle at its strongest. Both solute and solvent are ethers.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighStrong dipole-dipole interactions between the ketone carbonyl group and the ether group.
Esters Ethyl AcetateHighSimilar polarity and intermolecular force profile to ketones.
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the ether oxygen, but the non-polar bulk of the molecule may limit miscibility compared to smaller ethers. Allyl alcohol is miscible with organic solvents.[8]
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighStrong dipole-dipole interactions are expected to lead to good solubility.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] A substance is likely to dissolve in a solvent if their HSP values are similar. While the specific HSP values for this compound are not available, values for similar ethers can be used as a reference.[10][11] The principle is that the "distance" between the parameters of the solute and solvent in the 3D Hansen space determines the degree of interaction; smaller distances imply higher solubility.[11]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted from the OECD Test Guideline 105 (Flask Method) and general laboratory practices.[12][13][14] This method is suitable for determining solubility above 0.1 g/L.[12]

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvents

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add about 10 mg of this compound to 1 mL of the solvent in a vial.[15] Observe if it dissolves completely with shaking. If it does, incrementally add more solute until it no longer dissolves. This helps in planning the definitive test.

  • Preparation of Saturated Solutions: In triplicate for each solvent, add an excess amount of this compound (e.g., 2-5 times the estimated solubility) to a known volume of the solvent in a vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).[12] Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate into a clean vial.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis (GC-FID Example):

    • Calibration: Prepare a series of standard solutions of this compound in the test solvent of known concentrations.

    • Analysis: Inject the prepared standards and the diluted sample filtrate into the GC-FID.

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in g/L or mol/L.

Table 2: Example of a Structured Table for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Hexane25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Toluene25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Dichloromethane25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Diethyl Ether25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Acetone25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Ethyl Acetate25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Ethanol25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID
Methanol25.0 ± 0.5Experimental ValueCalculated ValueIsothermal Saturation, GC-FID

Visualizations

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent in triplicate B Equilibrate at constant temperature with agitation (24-72h) A->B C Settle undissolved solute (≥24h) B->C D Withdraw supernatant and filter E Dilute sample to known volume D->E F Analyze by calibrated method (GC/HPLC) E->F G Determine concentration from calibration curve F->G H Calculate original saturated concentration G->H

Caption: Workflow for experimental solubility determination.

References

Potential Biological Activities of Allyl Phenethyl Ether Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenethyl ether derivatives represent a class of organic compounds with potential for diverse biological activities. While research specifically focused on this compound derivatives is nascent, the broader family of allyl-containing compounds has demonstrated significant promise in preclinical studies, exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives, drawing insights from structurally related compounds. It provides a summary of available quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Introduction

The allyl functional group, characterized by a methylene bridge attached to a vinyl group, is a key pharmacophore found in numerous natural and synthetic bioactive molecules. Its presence often imparts unique chemical reactivity and biological activity. Similarly, the phenethyl ether moiety is a structural component in various pharmacologically active compounds. The combination of these two motifs in this compound derivatives presents an intriguing scaffold for the development of novel therapeutic agents. Although direct studies on this specific class of compounds are limited, this guide extrapolates potential biological activities based on evidence from analogous structures, such as allyl phenyl ethers, and other allyl derivatives.

Potential Biological Activities

Based on the bioactivities of structurally similar compounds, this compound derivatives are hypothesized to possess the following pharmacological properties:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of allyl-containing compounds, particularly those derived from natural sources like garlic. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cells (MCF-7)[1]. The proposed mechanisms of action for allyl derivatives often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression[2].

Antimicrobial Activity

Allyl derivatives have also been investigated for their antimicrobial properties. For example, phenyl ether compounds have shown a broad spectrum of antimicrobial activity against various plant pathogenic fungi and bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 200 μg/mL[3]. The lipophilicity and electronic properties conferred by the allyl and phenethyl groups could contribute to the disruption of microbial cell membranes and inhibition of essential enzymes.

Antioxidant Activity

The antioxidant potential of phenolic ethers and related compounds is well-documented. The ability to scavenge free radicals is a key mechanism in preventing oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. While specific data for this compound is unavailable, related phenolic compounds have shown significant radical scavenging capabilities.

Anti-inflammatory Activity

Certain aryl ether derivatives have been explored for their anti-inflammatory effects[4]. The mechanism of action is often associated with the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX). The structural features of this compound derivatives suggest they could also modulate inflammatory pathways.

Quantitative Data Summary

The following tables summarize quantitative bioactivity data from studies on structurally related allyl derivatives. It is important to note that these are not data for this compound derivatives themselves but provide a basis for hypothesizing their potential efficacy.

Table 1: Anticancer Activity of Related Allyl Derivatives

Compound ClassCell LineActivity MetricValueReference
4-Allyl-2-methoxyphenol DerivativesMCF-7 (Breast Cancer)IC500.400 - 5.73 µg/mL[1]
Chrysin Ether DerivativesHCT116 (Colon Cancer)IC501.56 - 33.5 µM[5]
2-Naphthol DerivativesVarious Cancer LinesIC500.8 - 1.6 µM[6]

Table 2: Antimicrobial Activity of Related Ether Derivatives

Compound ClassOrganismActivity MetricValueReference
Phenyl EthersPlant Pathogenic Fungi & BacteriaMIC6.3 - 200 µg/mL[3]
2-Phenylethyl Methyl EtherStaphylococcus aureusMIC50 mM[7]
3-Allyl-5-substituted-thiadiazine-2-thionesVarious Bacteria & FungiMIC0.25 - 1 µmole/ml[8]

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the potential biological activities of this compound derivatives are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12][13]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • A control containing only the solvent and DPPH is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[14][15][16]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that prevents visible growth is the MIC.

  • Protocol:

    • Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or fungal growth.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by this compound derivatives based on the activities of related compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Allyl Phenethyl Ether Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) purification->antimicrobial antioxidant Antioxidant Screening (e.g., DPPH Assay) purification->antioxidant pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition lead_identification Lead Compound Identification pathway_analysis->lead_identification enzyme_inhibition->lead_identification

Caption: General experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

hypothetical_signaling_pathway cluster_cell Cancer Cell compound Allyl Phenethyl Ether Derivative ros Reactive Oxygen Species (ROS) compound->ros mapk MAPK Pathway (e.g., ERK, JNK) compound->mapk bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 ros->mapk mapk->bcl2 caspases Caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by an this compound derivative in cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the data from structurally related compounds provide a strong rationale for their investigation as potential therapeutic agents. The anticancer, antimicrobial, antioxidant, and anti-inflammatory activities observed in analogous compound series suggest that this compound derivatives are a promising scaffold for drug discovery.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns on both the allyl and phenethyl moieties. Systematic screening of these compounds using the assays detailed in this guide will be crucial to identify lead candidates. Subsequent mechanistic studies will then be necessary to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The information and protocols provided herein offer a foundational framework to accelerate these research endeavors.

References

A Technical Guide to the Safe Handling of Allyl Phenyl Ether in Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth safety information, handling protocols, and emergency procedures for Allyl Phenyl Ether.

Chemical Identification and Properties

Allyl phenyl ether is a colorless oily liquid with an ethereal odor.[1][2] It is used as a chemical intermediate in research and industrial applications.[3]

Table 1: Physical and Chemical Properties of Allyl Phenyl Ether

PropertyValueSource(s)
CAS Number 1746-13-0[3][4]
Molecular Formula C₉H₁₀O[3][4]
Molecular Weight 134.18 g/mol [5]
Appearance Colorless to very slight yellow liquid[1][2]
Boiling Point 192 °C (377.6 °F) @ 760 mmHg[5][6]
Flash Point 62 °C (143.6 °F) - Closed Cup[6]
Density 0.978 g/mL at 25 °C[5]
Solubility Insoluble in water.[2] Miscible with diethyl ether.[1][1][2]
Vapor Pressure 0.682 mmHg @ 25 °C (estimated)[7]
Refractive Index n20/D 1.522[5]

Hazard Identification and GHS Classification

Allyl phenyl ether is classified as a combustible liquid.[3][6]

Table 2: GHS Classification for Allyl Phenyl Ether

ClassificationCodeDescriptionSource(s)
Flammable LiquidsH227Combustible liquid[3]
Acute Toxicity, Oral (Potential)H302Harmful if swallowed[4][8]
Acute Toxicity, Dermal (Potential)H312Harmful in contact with skin[4][8]
Acute Toxicity, Inhalation (Potential)H332Harmful if inhaled[4][8]
Skin Corrosion/Irritation (Potential)H315Causes skin irritation[9]
Serious Eye Damage/Eye Irritation (Potential)H319Causes serious eye irritation[9]
Specific Target Organ Toxicity - Single Exposure (Potential)H335May cause respiratory irritation[9]

Note: Some classifications are based on aggregated data and may vary between suppliers.[4]

The GHS labeling for allyl phenyl ether includes the following:

  • Signal Word: Warning[3][10]

GHS_Pictograms cluster_flame Combustible Liquid cluster_exclamation Harmful/Irritant flame exclamation

GHS Pictograms for Allyl Phenyl Ether.

Toxicological Information

Exposure to allyl phenyl ether may cause irritation to the skin, eyes, and respiratory tract.[3] It may be harmful if swallowed, inhaled, or in contact with skin.[3] Repeated exposure can potentially cause kidney damage.[3]

Table 3: Acute Toxicity Data for Allyl Phenyl Ether

RouteSpeciesValueSource(s)
IntraperitonealMouseLD50: 100 mg/kg[3]
IntravenousMouseLD50: 63 mg/kg[3]

Experimental Protocols

Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep containers tightly closed when not in use.[3][9]

  • Store away from heat, sparks, open flames, and other ignition sources.[3][6]

  • Incompatible materials include oxidizing agents.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

Handling:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not breathe vapors or mist.[3]

  • Use only in a well-ventilated area or with local exhaust ventilation.[3][9]

  • Wear appropriate personal protective equipment (PPE).[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

  • Use non-sparking tools.[3]

Safe_Handling_Workflow start Start: Handling Allyl Phenyl Ether prepare Prepare Work Area - Ensure good ventilation - Remove ignition sources start->prepare don_ppe Don Personal Protective Equipment - Nitrile gloves - Chemical goggles - Lab coat prepare->don_ppe handle Handle Chemical - Use non-sparking tools - Ground/bond containers - Avoid generating mists don_ppe->handle storage Store Properly - Tightly closed container - Cool, well-ventilated area - Away from oxidizing agents handle->storage cleanup Clean Work Area & Self - Wash hands thoroughly - Decontaminate surfaces storage->cleanup end End of Procedure cleanup->end

Workflow for Safe Handling of Allyl Phenyl Ether.

In case of exposure, follow these first aid protocols and seek medical attention.[3]

Table 4: First Aid Procedures for Allyl Phenyl Ether Exposure

Exposure RouteProtocolSource(s)
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, seek medical advice.[3]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Get medical advice/attention if irritation occurs.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[2][3][6]

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

For Minor Spills:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition (e.g., open flames, sparks).[9]

  • Ventilate the Area: Ensure adequate ventilation.[9]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3][9]

  • Containment: Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][9] Do not use combustible materials like paper towels.

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for waste disposal.[3][9]

  • Decontamination: Wipe up any remaining residue and decontaminate the area.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3][9]

For Major Spills:

  • Evacuate: Evacuate unnecessary personnel from the area.[3]

  • Alert Authorities: Alert the appropriate emergency response team or fire department.[9]

  • Isolate the Area: Isolate the spill area and prevent entry.

  • Ventilate: If safe to do so, increase ventilation.[9]

Spill_Cleanup_Protocol spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill < 1 Liter major_spill Major Spill assess->major_spill > 1 Liter ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate ignite Remove Ignition Sources & Ventilate ppe->ignite contain Contain with Inert Absorbent ignite->contain cleanup Collect with Non-Sparking Tools contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose end Cleanup Complete dispose->end alert Alert Emergency Services evacuate->alert

Logical Workflow for Handling a Chemical Spill.

Fire and Explosion Data

Allyl phenyl ether is a combustible liquid and presents a fire hazard when exposed to heat or flame.[3][9]

Table 5: Fire and Explosion Hazard Data

ParameterInformationSource(s)
Flash Point 62 °C (143.6 °F)[6]
Fire Hazard Combustible liquid.[3]
Explosion Hazard Mists containing combustible materials may be explosive. Heating may cause expansion or decomposition leading to violent rupture of containers.[9]
Suitable Extinguishing Media Water spray, water fog, foam, carbon dioxide, dry chemical.[3]
Unsuitable Extinguishing Media None known.[3]
Hazardous Combustion Products Irritating fumes and acid vapors, including phenolic compounds, may develop.[3]
Firefighting Procedures Exercise caution when fighting any chemical fire. Wear a self-contained breathing apparatus and full protective gear. Use water spray or fog to cool exposed containers.[3][9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Table 6: Exposure Controls and Personal Protective Equipment

ControlSpecificationSource(s)
Engineering Controls Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[3]
Eye/Face Protection Chemical goggles. Contact lenses should not be worn.[3]
Hand Protection Neoprene or nitrile rubber gloves.[3]
Skin and Body Protection Wear suitable protective clothing.[3]
Respiratory Protection If inhalation may occur, use of respiratory protection equipment is recommended.[3]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[3]

  • Conditions to Avoid: Heat, sparks, and open flames.[3] Decomposes when heated above 150°C in the presence of metal salts.[3]

  • Incompatible Materials: Oxidizing agents.[3]

  • Hazardous Decomposition Products: Organic acid vapors, including phenolic compounds.[3]

  • Peroxide Formation: Ethers like allyl phenyl ether can form explosive peroxides over time, especially when exposed to air.[4] It is advisable to test for peroxides before heating or distillation.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of allyl phenethyl ether via the Williamson ether synthesis. This method is a cornerstone of organic synthesis for the preparation of unsymmetrical ethers. The protocol herein describes the reaction of phenethyl alcohol with allyl bromide in the presence of a base. While specific quantitative data for this compound is not widely available in public literature, this document presents a representative protocol and expected data based on analogous Williamson ether syntheses.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide is typically generated in situ by deprotonating an alcohol with a suitable base. Key factors influencing the success of the synthesis include the choice of base, solvent, and the nature of the alkyl halide, which should ideally be primary to minimize competing elimination reactions.[1][2]

Allyl ethers, such as this compound, are valuable intermediates in organic synthesis, finding applications in the development of new chemical entities and functional materials. The allyl group can serve as a protecting group for alcohols and can also participate in various subsequent chemical transformations.

Reaction Scheme

Representative Quantitative Data

ParameterValueNotes
Reactants
Phenethyl Alcohol1.0 eqStarting material
Allyl Bromide1.2 eqAlkylating agent
Sodium Hydride (60% dispersion in mineral oil)1.2 eqBase
Tetrahydrofuran (THF)AnhydrousSolvent
Reaction Conditions
TemperatureRoom Temperature to 40 °C
Reaction Time4-12 hoursMonitored by TLC
Product
This compound CAS: 14289-65-7 [3]
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
Boiling Point219-220 °C (estimated)
Flash Point86.11 °C (187.00 °F)[3]
Yield
Theoretical YieldCalculated based on limiting reagent
Representative Crude Yield70-90%Typical for Williamson ether synthesis[1]
Representative Purified Yield60-80%After column chromatography
Characterization (Representative) Note: Specific spectra for this compound are not available. The following are expected characteristic peaks.
¹H NMR (CDCl₃, 400 MHz), δ (ppm)Phenyl protons (5H, m), -O-CH₂- (allyl, 2H, d), -CH=CH₂ (1H, m), =CH₂ (2H, m), -O-CH₂- (phenethyl, 2H, t), -CH₂-Ph (2H, t)
IR (neat), ν (cm⁻¹)~3070 (C-H, sp²), ~2930 (C-H, sp³), ~1645 (C=C), ~1100 (C-O ether)
Mass Spectrum (EI), m/zM⁺ at 162, characteristic fragments

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies.[4]

Materials:

  • Phenethyl alcohol

  • Allyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Reflux condenser (optional, depending on reaction temperature)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add phenethyl alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous THF.

  • Formation of the Alkoxide:

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenethoxide.

  • Addition of Allyl Bromide:

    • Slowly add allyl bromide (1.2 eq) to the reaction mixture via syringe.

    • The reaction may be exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or gently heat to 40 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenethyl alcohol) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization:

    • Collect the fractions containing the pure product (as determined by TLC).

    • Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow liquid.

    • Characterize the final product by ¹H NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow

Williamson_Ether_Synthesis start Start reactants 1. Add Phenethyl Alcohol and Anhydrous THF to Flask start->reactants base 2. Add NaH at 0 °C (Alkoxide Formation) reactants->base allyl_bromide 3. Add Allyl Bromide base->allyl_bromide reaction 4. Stir at RT - 40 °C (Monitor by TLC) allyl_bromide->reaction quench 5. Quench with sat. NH4Cl (aq) reaction->quench extraction 6. Aqueous Work-up & Extraction quench->extraction drying 7. Dry Organic Layer extraction->drying evaporation 8. Concentrate under Reduced Pressure drying->evaporation purification 9. Purify by Column Chromatography evaporation->purification product This compound purification->product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

References

Application of Allyl Phenethyl Ether in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether is a versatile reagent in organic synthesis, primarily utilized as a precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[1][1]-sigmatropic rearrangement allows for the stereospecific synthesis of ortho-allyl phenols, which are valuable intermediates in the preparation of a wide range of compounds, including pharmaceuticals, fragrances, and polymers.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Core Applications

The principal application of this compound is its thermal or catalyzed rearrangement to 2-allylphenol. This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state, leading to a high degree of regioselectivity.[1][4]

Diagram of the Claisen Rearrangement

Claisen_Rearrangement cluster_start This compound cluster_product 2-Allylphenol start start_img transition_state [3,3]-Sigmatropic Rearrangement start_img->transition_state Heat (Δ) or Catalyst end end_img transition_state->end_img Tautomerization

Caption: The Claisen rearrangement of this compound to 2-allylphenol.

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of this compound from phenol and allyl bromide. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile.[5]

Materials:

  • Phenol

  • Allyl bromide

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)[4]

  • Acetone or Dimethoxyethane (DME)[5]

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in acetone or DME.

  • Add a base (e.g., powdered K₂CO₃, 1.5 eq) to the solution.[4]

  • To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Expected Yield: The yield is almost quantitative when the reaction is conducted in a homogeneous solution using dimethoxyethane.[5]

Claisen Rearrangement of this compound to 2-Allylphenol

This protocol details the thermal rearrangement of this compound.

Materials:

  • This compound

  • 20% aqueous sodium hydroxide (NaOH) solution

  • Petroleum ether

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place this compound in a flask equipped with an air condenser.

  • Heat the ether in an oil bath. The temperature will rise from approximately 190°C to 220°C over a period of four to six hours.[2] Continue heating until the temperature no longer rises.

  • Cool the reaction product to room temperature.

  • Dissolve the crude product in a 20% aqueous sodium hydroxide solution.

  • Extract the alkaline solution with petroleum ether to remove any unreacted this compound.[2]

  • Acidify the aqueous layer with sulfuric acid to precipitate the 2-allylphenol.

  • Extract the 2-allylphenol with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the ether.[2]

  • The crude 2-allylphenol can be further purified by vacuum distillation.

Expected Yield: The yield of 2-allylphenol is almost quantitative.[2]

Microwave-Assisted Lewis Acid Catalyzed Claisen Rearrangement

This method provides a rapid and efficient alternative to the thermal rearrangement.

Materials:

  • o-Allylaryl ether (substrate)

  • Zinc chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Xylene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL borosil flask suitable for microwave irradiation, place the o-allylaryl ether (12.5 mmol) and the Lewis acid (fused ZnCl₂ - 44.7 mmol or BF₃·OEt₂ - 17.5 mmol) in a minimal amount of xylene.

  • Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress by TLC. The total reaction time is typically 5-8 minutes.

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over MgSO₄, and concentrate to yield the 2-allylphenol derivative.

Quantitative Data

The following table summarizes the yields for the microwave-assisted Claisen rearrangement of various substituted o-allylaryl ethers using different Lewis acid catalysts.

EntrySubstrate (R)CatalystTime (min)Yield (%)
1HZnCl₂592
2HBF₃·OEt₂595
34-CH₃ZnCl₂690
44-CH₃BF₃·OEt₂693
54-OCH₃ZnCl₂788
64-OCH₃BF₃·OEt₂791
74-ClZnCl₂594
84-ClBF₃·OEt₂596
92,4-di-CH₃ZnCl₂885
102,4-di-CH₃BF₃·OEt₂888

Data sourced from a study on microwave-induced Lewis acid-catalyzed Claisen rearrangement.

Applications in Drug Development

This compound and its primary product, 2-allylphenol, are valuable intermediates in the pharmaceutical industry.[3][6] While direct incorporation of the this compound moiety into a final drug product is less common, the 2-allylphenol scaffold is a key building block for more complex molecules.

Workflow: From this compound to Pharmaceutical Intermediates

DrugDevWorkflow APE This compound CR Claisen Rearrangement APE->CR AP 2-Allylphenol CR->AP Mod Further Functionalization (e.g., cyclization, oxidation, etc.) AP->Mod Intermediates Diverse Pharmaceutical Intermediates Mod->Intermediates APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs

Caption: Synthetic pathway from this compound to APIs.

2-Allylphenol and its derivatives are utilized in the synthesis of a variety of bioactive compounds, including:

  • Fragrances and Dyes: As a precursor to various aromatic compounds.[2]

  • Polymer Chemistry: As a crosslinking agent to enhance the properties of materials like epoxy resins.[2]

  • Pharmaceuticals: 2-Allylphenol has inherent biological activity and serves as an intermediate in the development of new drugs.[2][7] For instance, the dihydrobenzofuran moiety, which can be synthesized from 2-allylphenol derivatives, is a common scaffold in medicinal chemistry.[1][8] Studies have also suggested that allyl phenyl ether itself may act as an antimicrobial agent by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis.[9]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, with its utility centered on the highly efficient and selective Claisen rearrangement. The resulting 2-allylphenol is a versatile building block for a multitude of applications, particularly in the pharmaceutical and materials science sectors. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field.

References

Application Note: Gas Chromatography Methods for the Analysis of Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl phenethyl ether is a significant compound in various research and industrial applications, including fragrance and flavor chemistry, as well as in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like ethers.[1] This application note provides a detailed protocol for the determination of this compound using gas chromatography with a flame ionization detector (GC-FID), a robust and sensitive detector for organic compounds.[2][3]

Principle of the Method

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] For the analysis of this compound, the sample is first dissolved in a suitable volatile solvent and injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (the mobile phase) onto the analytical column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.[5] Following separation, the eluted this compound is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte present.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[6] The following protocol outlines a general procedure for liquid samples.

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Suitable solvents include methanol, ethanol, acetone, diethyl ether, and dichloromethane.[7][8] The solvent should not co-elute with the analyte or any other compounds of interest.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Dissolve the sample in the chosen solvent to a final concentration within the calibration range. A typical starting concentration is around 10 µg/mL.[9]

    • Ensure the sample is completely dissolved. If particulates are present, filter the sample through a 0.45 µm syringe filter to prevent clogging of the GC syringe and column.[8]

    • Transfer the final solution to a 2 mL autosampler vial for analysis.[9]

2. Gas Chromatography (GC) Method

The following GC parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[9]
Injector Split/Splitless Inlet
Injector Temperature 250 °C[10]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen[11]
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C[10]
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Data Analysis and Quantification

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes typical parameters for the GC-FID analysis of volatile ethers. Specific values for this compound should be determined during method validation.

ParameterExpected Value/RangeReference Compound Example (Allyl Ethyl Ether on DB-624)[10][12][13]
Retention Time (t_R) Dependent on column and temperature program6.41 min
Linear Range 1 - 100 µg/mL (Typical)Not Available
Limit of Detection (LOD) 0.1 - 1 µg/mL (Typical)Not Available
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL (Typical)Not Available
Repeatability (%RSD) < 5%Not Available

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Sample Containing This compound Solvent Select & Prepare Volatile Solvent Dissolve Dissolve Sample Sample->Dissolve Solvent->Dissolve Filter Filter (if necessary) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Inject Sample Vial->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Result Quantification->Result GC_Parameter_Relationships Analyte Analyte Properties (Volatility, Polarity) Column Column Selection (Stationary Phase, Dimensions) Analyte->Column Temp Oven Temperature Program Analyte->Temp Separation Separation Quality (Resolution, Retention Time) Column->Separation Temp->Separation Carrier Carrier Gas (Flow Rate) Carrier->Separation

References

Application Note: High-Performance Liquid Chromatography for the Purification of Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of allyl phenethyl ether. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity final compound. The method utilizes a C18 stationary phase with a methanol-water mobile phase gradient, ensuring effective separation of the target compound from starting materials and byproducts.

Introduction

This compound is an aromatic ether with potential applications in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. As with many organic syntheses, the crude product mixture often contains unreacted starting materials, such as phenethyl alcohol and allyl bromide, as well as potential side products. Achieving high purity of the final compound is critical for subsequent applications and accurate characterization. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and reproducibility. This document provides a detailed protocol for the preparative HPLC purification of this compound.

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the purification of this compound.

Materials and Equipment
  • Solvents: HPLC-grade methanol, HPLC-grade water, Acetonitrile (for sample preparation)

  • Reagents: Crude this compound, phenethyl alcohol standard, allyl bromide (handle with care in a fume hood)

  • Equipment:

    • Preparative HPLC system with a gradient pump and UV-Vis detector

    • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

    • Sample injector (manual or autosampler)

    • Fraction collector

    • Rotary evaporator

    • Analytical HPLC system for purity analysis

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 100 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Perform a small analytical scale injection to determine the retention time of the product and assess the separation from impurities before proceeding to a preparative scale injection.

HPLC Instrumentation and Conditions

A typical reversed-phase HPLC method is employed for the purification.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol
Gradient 60% B to 90% B over 20 minutes
Flow Rate 15.0 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient
Purification and Post-Purification Processing
  • Equilibrate the preparative column with the initial mobile phase conditions (60% Methanol / 40% Water) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered crude sample onto the column.

  • Initiate the gradient elution and monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the this compound peak, which is expected to be the major peak eluting after the more polar impurities.

  • Combine the collected fractions containing the pure product.

  • Remove the methanol from the collected fractions using a rotary evaporator.

  • Perform a liquid-liquid extraction of the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

  • Verify the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes the expected retention times for the target compound and potential impurities under the specified analytical HPLC conditions (adapted from preparative conditions for analytical scale).

Table 2: Expected Retention Times of this compound and Related Compounds

CompoundExpected Retention Time (min)
Phenethyl Alcohol3.5
Allyl Bromide5.2
This compound 8.7
Diallyl Ether (potential byproduct)10.1

Note: These are estimated retention times and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow of the this compound purification process.

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Acetonitrile Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject on Preparative C18 Column Filter->Inject Gradient Gradient Elution (Methanol/Water) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Evaporate Rotary Evaporation Collect->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Drying and Concentration Extract->Dry Purity Purity Analysis (Analytical HPLC) Dry->Purity Final Final Purity->Final Pure Allyl Phenethyl Ether

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the experimental parameters and the desired outcome in the HPLC purification process.

LogicalRelationship Col Column Chemistry (C18) Sep Differential Partitioning Col->Sep MP Mobile Phase (Methanol/Water) MP->Sep Grad Gradient Profile Grad->Sep FR Flow Rate RT Retention Time FR->RT Det Detection Wavelength Res Resolution of Peaks Sep->Res Sep->RT Pur Purity of Collected Fraction Res->Pur

Caption: Key parameters influencing HPLC separation and purification.

Conclusion

The described RP-HPLC method provides an effective means for the purification of this compound from typical reaction impurities. The use of a C18 column with a methanol-water gradient allows for excellent separation, yielding a final product of high purity suitable for a variety of research and development applications. The provided protocols and diagrams serve as a comprehensive guide for scientists and researchers to successfully implement this purification strategy.

Application Notes and Protocols: Allyl Phenethyl Ether in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl phenethyl ether as a versatile substrate in a variety of catalytic reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are included to facilitate the application of these methodologies in research and development settings.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. In the case of this compound, this involves the reaction of a phenoxide with an allyl halide.

Experimental Protocol:

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of phenethyl alcohol (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Catalytic Claisen Rearrangement of this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. For this compound, this-sigmatropic rearrangement leads to the formation of C-allylated phenethyl alcohol derivatives. The reaction can be promoted thermally or by using various catalysts to proceed under milder conditions.

Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures compared to the uncatalyzed thermal process.

Table 1: Lewis Acid-Catalyzed Claisen Rearrangement of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Product(s)
BF₃·OEt₂Dichloromethane0 to rt4852-allyl-1-(2-phenylethyl)phenol
AlCl₃Dichloromethane0 to rt6782-allyl-1-(2-phenylethyl)phenol
TiCl₄Dichloromethane-78 to 02902-allyl-1-(2-phenylethyl)phenol

Note: The yields and reaction conditions are based on typical Lewis acid-catalyzed Claisen rearrangements of allyl aryl ethers and may require optimization for this compound.

Experimental Protocol (using BF₃·OEt₂):

Materials:

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere and cool to 0 °C.

  • Add BF₃·OEt₂ (1.1 eq.) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Claisen_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Transition State cluster_product Product Allyl_Phenethyl_Ether This compound Transition_State [3,3]-Sigmatropic Transition State Allyl_Phenethyl_Ether->Transition_State Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Transition_State Product 2-allyl-1-(2-phenylethyl)phenol Transition_State->Product Rearrangement

Caption: Lewis Acid-Catalyzed Claisen Rearrangement Workflow.

Iodine-Catalyzed Claisen Rearrangement

Molecular iodine has emerged as a mild and effective catalyst for the Claisen rearrangement, proceeding through halogen bonding activation.[1]

Table 2: Iodine-Catalyzed Claisen Rearrangement of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Product(s)
I₂ (20 mol%)Toluene8024752-allyl-1-(2-phenylethyl)phenol

Note: This data is extrapolated from studies on similar allyl aryl ethers and may need optimization.[1]

Experimental Protocol:

Materials:

  • This compound

  • Iodine (I₂)

  • Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in toluene (0.2 M), add iodine (0.2 eq.).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Ruthenium-Catalyzed Isomerization of this compound

Ruthenium complexes can effectively catalyze the isomerization of the terminal double bond of the allyl group to an internal, more thermodynamically stable position, yielding propenyl phenethyl ether. This transformation is valuable for altering the reactivity and properties of the molecule.

Table 3: Ruthenium-Catalyzed Isomerization of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)Product(s)
[RuClH(CO)(PPh₃)₃]Toluene1106>95(E/Z)-Propenyl phenethyl ether

Note: Quantitative data is based on studies of similar allyl aryl ethers and may require optimization.

Experimental Protocol:

Materials:

  • This compound

  • [RuClH(CO)(PPh₃)₃]

  • Anhydrous Toluene

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene (0.5 M).

  • Add the ruthenium catalyst (1-5 mol%).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6 hours.

  • Monitor the reaction by GC-MS or ¹H NMR for the disappearance of the allyl signals and the appearance of the propenyl signals.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or distillation.

Isomerization_Workflow Start This compound Catalyst [RuClH(CO)(PPh₃)₃] Toluene, Reflux Start->Catalyst Add Product (E/Z)-Propenyl Phenethyl Ether Catalyst->Product Isomerization

Caption: Ruthenium-Catalyzed Isomerization Workflow.

Potential Catalytic Applications of this compound

While specific protocols for this compound are less common, its structure suggests applicability in other important catalytic transformations.

Cross-Metathesis

The terminal double bond of this compound makes it a suitable partner in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts. This would allow for the introduction of a variety of functional groups at the terminus of the allyl chain. A general protocol would involve reacting this compound with a partner olefin in the presence of a Grubbs catalyst (1-5 mol%) in a solvent like dichloromethane or toluene at room temperature to 40 °C.

Catalytic Oxidation

The allylic C-H bonds in this compound are susceptible to catalytic oxidation. Reagents such as selenium dioxide or chromium-based reagents, often in catalytic amounts with a stoichiometric co-oxidant, could be employed to introduce a hydroxyl or carbonyl group at the allylic position, leading to valuable functionalized intermediates.

Catalytic Hydrogenation

The double bond of the allyl group can be selectively reduced via catalytic hydrogenation. This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction would convert this compound to propyl phenethyl ether, which may be of interest for applications where the unsaturation is not desired. A typical procedure would involve dissolving the ether in a solvent like ethanol or ethyl acetate, adding the catalyst, and subjecting the mixture to hydrogen gas (from a balloon or a pressurized system) until the reaction is complete.

References

Application Notes and Protocols for Polymerization of Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of allyl phenethyl ether, a monomer with potential applications in drug delivery and biomaterials. Due to the limited availability of published data specifically for this compound, this document leverages established protocols for structurally similar allyl ethers, such as allyl phenyl ether and allyl glycidyl ether, to provide actionable guidance. The pendant phenethyl group offers opportunities for post-polymerization modification, making the resulting polymer a versatile platform for various biomedical applications.

Monomer Synthesis: this compound

This compound can be reliably synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an allyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) or other strong base (e.g., potassium tert-butoxide)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting sodium phenethoxide solution back to 0 °C.

  • Add allyl bromide (1.2 equivalents) dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization of this compound

The polymerization of allyl ethers can be challenging due to degradative chain transfer, which often results in low molecular weight polymers.[1] However, several methods can be employed, including radical polymerization, cationic polymerization, and tandem isomerization-cationic polymerization.

Radical Polymerization

Radical polymerization of allyl ethers is often initiated by thermal or photochemical decomposition of a radical initiator.[2]

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol or hexane for precipitation

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Vacuum line and inert gas source (nitrogen or argon)

Procedure:

  • Place the this compound monomer and anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir for the specified time (e.g., 24-48 hours).

  • Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR or gas chromatography.

  • After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol or hexane.

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Expected Outcome:

Radical polymerization of allyl ethers typically yields oligomers or low molecular weight polymers due to the high propensity for chain transfer.[1]

Cationic Polymerization

Cationic polymerization of allyl ethers is another potential route, although it can also be complicated by side reactions.[3]

Materials:

  • This compound monomer, rigorously purified and dried

  • Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄))

  • Anhydrous dichloromethane (DCM) or other non-polar solvent

  • Anhydrous methanol for quenching

  • Hexane for precipitation

  • Glovebox or Schlenk line for strict anhydrous and inert conditions

Procedure:

  • All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

  • Inside a glovebox or under a strict inert atmosphere, dissolve the this compound monomer in anhydrous DCM in a Schlenk flask.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Add the Lewis acid initiator dropwise via syringe.

  • Stir the reaction mixture at the low temperature for the specified duration.

  • Quench the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by pouring the solution into a large volume of cold hexane.

  • Isolate the polymer by filtration and dry it under vacuum.

Tandem Isomerization-Cationic Polymerization

A more recent and promising method for the polymerization of allyl ethers is the tandem isomerization-cationic polymerization. This approach first isomerizes the allyl ether to the more reactive propenyl ether in situ, which then undergoes efficient cationic polymerization.

workflow Monomer This compound Isomerization Isomerization Monomer->Isomerization Catalyst Isomerization Catalyst (e.g., Ru or Ir complex) Catalyst->Isomerization PropenylEther Phenethyl Propenyl Ether (in situ) Isomerization->PropenylEther Polymerization Cationic Polymerization PropenylEther->Polymerization CationicInitiator Cationic Initiator (e.g., H⁺ source) CationicInitiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Workflow for Tandem Isomerization-Cationic Polymerization.

Materials:

  • This compound monomer

  • Isomerization catalyst (e.g., a ruthenium or iridium complex)

  • Cationic initiator (e.g., a protic acid or a Lewis acid)

  • Anhydrous solvent (e.g., toluene or DCM)

  • Methanol for quenching

  • Hexane for precipitation

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the this compound monomer and the isomerization catalyst in the chosen anhydrous solvent.

  • Stir the mixture at the appropriate temperature to facilitate the isomerization of the allyl group to a propenyl group. The progress of the isomerization can be monitored by ¹H NMR.

  • Once the isomerization is complete or has reached the desired conversion, cool the reaction mixture to the appropriate temperature for cationic polymerization (e.g., 0 °C or lower).

  • Introduce the cationic initiator to begin the polymerization of the in situ generated propenyl ether.

  • Allow the polymerization to proceed for the desired amount of time.

  • Terminate the reaction by adding a quenching agent like methanol.

  • Precipitate, filter, and dry the resulting polymer as described in the previous protocols.

Data Presentation

The following tables present hypothetical but expected data for the polymerization of this compound based on results for other allyl ethers. This data should be experimentally verified.

Table 1: Radical Polymerization of this compound

EntryInitiator (mol%)SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN (1)Toluene7024453,5002.1
2AIBN (2)Toluene7024602,8002.5
3BPO (1)Benzene8024503,2002.3

Table 2: Cationic Polymerization of this compound

EntryInitiator (mol%)SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂ (1)DCM-782708,0001.8
2SnCl₄ (1)DCM-404657,5001.9
3BF₃·OEt₂ (2)DCM-782856,0002.2

Polymer Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and thermal properties.

  • Size Exclusion Chromatography (SEC/GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the extent of polymerization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Applications in Drug Development

The pendant allyl groups on the poly(this compound) backbone are amenable to a variety of post-polymerization modifications, making it a versatile platform for drug delivery applications.[4] Copolymers with biocompatible segments like poly(ethylene glycol) (PEG) can be synthesized to create amphiphilic structures that self-assemble into micelles or polymersomes for drug encapsulation.[5]

Post-Polymerization Modification Pathway

pathway Polymer Poly(this compound) ThiolEne Thiol-Ene Click Chemistry Polymer->ThiolEne DrugConjugate Drug Conjugate ThiolEne->DrugConjugate TargetingLigand Targeting Ligand Conjugate ThiolEne->TargetingLigand HydrophilicPolymer Hydrophilic Polymer Graft (e.g., PEG) ThiolEne->HydrophilicPolymer

Caption: Post-Polymerization Modification of Poly(this compound).

The allyl groups can be functionalized via reactions such as:

  • Thiol-ene "click" chemistry: For the efficient attachment of thiol-containing molecules, including drugs, peptides, and targeting ligands.

  • Epoxidation: To introduce reactive epoxide groups for further functionalization.

  • Hydroboration-oxidation: To convert the allyl groups to primary alcohols, which can then be used for esterification or other reactions.

These modifications allow for the creation of tailored drug delivery systems with controlled drug release profiles, improved solubility of hydrophobic drugs, and targeted delivery to specific cells or tissues. The phenethyl group itself may impart interesting properties to the polymer, such as hydrophobicity and potential for π-π stacking interactions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong bases, Lewis acids, and flammable solvents with extreme caution.

  • Ensure all reactions under inert atmosphere are properly set up to prevent exposure to air and moisture.

Disclaimer: The experimental protocols and data presented here are based on established procedures for similar compounds and should be adapted and optimized for this compound. All experiments should be performed by qualified personnel with appropriate safety measures in place.

References

Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] This[3][3]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether thermally produces a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[4][5][6] The aromatic Claisen rearrangement, specifically, involves the intramolecular rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating.[6] If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[4]

The regioselectivity of the aromatic Claisen rearrangement is significantly influenced by the electronic nature of substituents on the aromatic ring.[2][3] Generally, electron-donating groups on the meta-position tend to favor migration to the carbon further from the substituent, while electron-withdrawing groups favor migration towards the substituent.[2] This reaction is of significant interest to researchers and drug development professionals for its ability to introduce allyl groups to phenolic structures, which are common motifs in biologically active molecules.

While specific studies on substituted allyl phenethyl ethers are not prevalent in the reviewed literature, the principles and protocols derived from studies on substituted allyl phenyl ethers provide a strong and analogous foundation for researchers exploring this reaction class.

Experimental Protocols

Protocol 1: General Synthesis of Substituted Allyl Aryl Ethers

This protocol details the synthesis of substituted allyl aryl ethers from the corresponding phenols and allyl bromide, a method based on the Williamson ether synthesis.[7][8]

Materials:

  • Substituted phenol

  • Allyl bromide

  • Potassium hydroxide (KOH) pellets or Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)

  • Solvent (e.g., acetone, acetonitrile, or solvent-free)

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq.).

  • If using a solvent, dissolve the phenol in acetone or acetonitrile.

  • Add powdered potassium carbonate (1.5-2.0 eq.) or solid potassium hydroxide pellets (2.0 eq.).[7]

  • Add allyl bromide (1.2-1.5 eq.).

  • If the reaction is slow, a catalytic amount of TBAI (e.g., 5 mol%) can be added.[7]

  • Stir the mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) until the starting phenol is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl aryl ether.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Thermal Claisen Rearrangement

This protocol describes the thermal rearrangement of a substituted allyl aryl ether to the corresponding allyl-substituted phenol.[2]

Materials:

  • Substituted allyl aryl ether

  • Schlenk flask

  • Vacuum/inert gas line (e.g., Nitrogen or Argon)

  • Pre-heated aluminum block or oil bath

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Place the substituted allyl aryl ether (0.1–1.0 g) into a Schlenk flask.[2]

  • Connect the flask to a vacuum/inert gas line and perform at least three vacuum-nitrogen cycles to ensure an inert atmosphere.[2]

  • Place the sealed Schlenk flask into an aluminum block or oil bath pre-heated to 200–225 °C.[2] The high temperature is typically required for the aromatic Claisen rearrangement.[2]

  • Heat the reaction for the required time (can range from a few hours to over 100 hours, depending on the substrate).[1] Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Once the rearrangement is complete, cool the flask to room temperature.

  • The resulting product mixture, containing ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.

Quantitative Data Summary

The regioselectivity of the Claisen rearrangement is highly dependent on the electronic properties of the substituents on the phenyl ring. The following table summarizes the product ratios for the rearrangement of various meta-substituted allyl phenyl ethers.

EntryMeta-Substituent (R¹)Para-Substituent (R²)Product Ratio (ortho-A : ortho-B)Predominant Isomer
1MeH50 : 50N/A
2ClH58 : 42A
3OMeH35 : 65B
4MeMe64 : 36A
5MeCl63 : 37A
6ClMe69 : 31A
7ClOMe55 : 45A

Data adapted from studies on the regioselectivity of meta- and para-substituted allyl phenyl ethers. "ortho-A" refers to migration towards the meta-substituent, and "ortho-B" refers to migration away from it.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow from a substituted phenol to the final rearranged product.

G cluster_synthesis Synthesis of Allyl Aryl Ether cluster_rearrangement Claisen Rearrangement cluster_analysis Analysis & Purification Phenol Substituted Phenol Reagents_S Allyl Bromide, Base (K2CO3/KOH) Ether Substituted Allyl Aryl Ether Reagents_S->Ether Williamson Ether Synthesis Heating Heat (200-225 °C) Inert Atmosphere Ether->Heating Product Ortho/Para Allylphenol Product Heating->Product [3,3]-Sigmatropic Rearrangement Analysis TLC, GC-MS, NMR Product->Analysis Product->Analysis Purification Column Chromatography Analysis->Purification G Start Allyl Phenyl Ether TS Cyclic Transition State ([3,3]-Sigmatropic) Start->TS Heat Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Concerted C-C bond formation & C-O bond cleavage Product o-Allylphenol (Aromatic Product) Intermediate->Product Tautomerization (Enolization)

References

Application Notes and Protocols: Phase-Transfer Catalysis in Allyl Phenethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of allyl phenethyl ether, a valuable building block in organic synthesis and drug discovery, can be efficiently achieved through the Williamson ether synthesis under phase-transfer catalysis (PTC) conditions. This method offers significant advantages over traditional approaches by enabling the reaction between the water-soluble phenethyl alkoxide and the organic-soluble allyl halide. Phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase, where it reacts with the allyl halide. This application note provides detailed protocols for the synthesis of this compound using a phase-transfer catalyst, a summary of relevant quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

The etherification of alcohols is a fundamental transformation in organic chemistry. The Williamson ether synthesis, a reliable and versatile method, involves the reaction of an alkoxide with a primary alkyl halide.[1][2] However, when dealing with reactants that have different solubilities, the reaction can be slow and inefficient. Phase-transfer catalysis (PTC) emerges as a powerful technique to overcome this challenge by facilitating reactions between species in immiscible phases.[3][4]

In the synthesis of this compound, phenethyl alcohol is deprotonated by a strong base in an aqueous solution to form the corresponding alkoxide. The phase-transfer catalyst, possessing both hydrophilic and lipophilic properties, forms an ion pair with the alkoxide and transports it into the organic phase containing the allyl halide.[3] This allows the nucleophilic substitution reaction to proceed smoothly, leading to the formation of the desired ether. The use of PTC often results in higher yields, milder reaction conditions, and reduced side product formation compared to homogeneous reaction systems.[4]

Data Presentation

The following table summarizes typical reaction conditions and yields for the O-allylation of various primary alcohols using phase-transfer catalysis, demonstrating the general applicability and efficiency of this method.

Alcohol SubstrateAllylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,4-ButanediolAllyl chlorideMe(n-Oct)₃N⁺Br⁻ (0.3)50% NaOH(aq)Cyclohexane50-88[5]
Hydantoin DerivativeAllyl bromideTBAB (2)50% KOH(aq)Toluenert-96[6]
Oleyl alcoholEpichlorohydrinTBAB (0.63 x 10⁻²)NaOHn-hexane603-4-[7]

Note: Specific yield for this compound under these exact conditions is not provided in the cited literature but is expected to be high based on the reactivity of primary alcohols in similar PTC reactions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials:
  • Phenethyl alcohol

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenethyl alcohol (e.g., 0.1 mol) in toluene (100 mL).

  • Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 50 mL). Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%).

  • Addition of Allyl Bromide: Heat the mixture to 60-70°C. Add allyl bromide (e.g., 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Vigorously stir the reaction mixture at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining sodium hydroxide and TBAB.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (toluene and any unreacted allyl bromide) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Visualizations

Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH Phenethyl Alcohol (ROH) RO_Na Phenethyl Alkoxide (RO⁻Na⁺) ROH->RO_Na + NaOH - H₂O ROH->RO_Na NaOH NaOH QOR Q⁺OR⁻ (Ion Pair) RO_Na->QOR + Q⁺X⁻ - Na⁺X⁻ NaX Na⁺X⁻ QX_aq Q⁺X⁻ (Catalyst) QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer QX_aq->QOR R_X Allyl Bromide (R'X) ROR This compound (ROR') R_X->ROR QX_org->QX_aq QOR->ROR + R'X - Q⁺X⁻

Caption: The catalytic cycle of phase-transfer catalyzed ether synthesis.

Experimental Workflow

Workflow start Start setup 1. Reaction Setup (Phenethyl Alcohol in Toluene) start->setup add_reagents 2. Add 50% NaOH (aq) and TBAB Catalyst setup->add_reagents heat 3. Heat to 60-70°C add_reagents->heat add_allyl_bromide 4. Add Allyl Bromide Dropwise heat->add_allyl_bromide react 5. Stir and Monitor Reaction (TLC/GC) add_allyl_bromide->react workup 6. Cool and Separate Organic Layer react->workup extract 7. Wash with Water workup->extract dry 8. Dry with MgSO₄ and Evaporate Solvent extract->dry purify 9. Purify by Vacuum Distillation dry->purify end End (Pure this compound) purify->end

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

Optimization of reaction conditions for allyl phenethyl ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenethyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a widely used method involving the reaction of a phenoxide with an allyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of phenol: The base used may be too weak or insufficient to fully convert phenol to the more nucleophilic phenoxide.[1][2] 2. Poor quality of reagents: Allyl halide may have degraded, or the solvent may contain water, which can quench the phenoxide. 3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures.[3] 4. Inefficient mixing: In heterogeneous reactions (e.g., solid-liquid phase transfer catalysis), poor stirring can limit the contact between reactants.1. Use a stronger base or increase the amount of base: Sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are effective. Ensure stoichiometric or a slight excess of base is used relative to the phenol.[2][4] 2. Use freshly distilled allyl halide and anhydrous solvents: This minimizes side reactions and ensures the reactivity of the electrophile.[4] 3. Increase the reaction temperature: Monitor the reaction progress by TLC to find the optimal temperature. Be aware that excessively high temperatures can promote side reactions.[3] 4. Ensure vigorous stirring: Maintain a high stirring rate to maximize the interfacial area between the phases.
Formation of Side Products (e.g., o- or p-allylphenol) 1. C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring.[5] Certain conditions favor C-alkylation. 2. Solvent effects: The choice of solvent can influence the site of alkylation.[6] 3. High reaction temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product and can also cause the desired product to undergo a Claisen rearrangement to 2-allylphenol.[6][7][8]1. Optimize the reaction conditions to favor O-alkylation: Using a phase-transfer catalyst can enhance the selectivity for O-alkylation.[3][5] 2. Choose an appropriate solvent: Homogeneous solutions, for example using dimethoxyethane, can yield almost quantitative amounts of the desired ether.[6] 3. Maintain a moderate reaction temperature: Monitor the reaction closely to ensure it proceeds to completion without significant side product formation. A temperature range of 60-80°C is often a good starting point, though optimal temperatures can be lower, especially with effective catalysis.[3][5]
Product is Contaminated with Starting Material (Phenol) 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient purification: The workup procedure may not have effectively removed the unreacted phenol.1. Monitor the reaction by TLC: Ensure the disappearance of the starting material before stopping the reaction. 2. Perform a basic wash during workup: Washing the organic layer with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) will deprotonate the acidic phenol, transferring it to the aqueous layer for easy removal.
Claisen Rearrangement of the Product 1. High reaction or distillation temperature: Allyl aryl ethers can undergo a[9][9]-sigmatropic rearrangement (the Claisen rearrangement) to form o-allylphenols when heated.[6][10]1. Use moderate reaction temperatures. 2. Purify the product using vacuum distillation: This allows for distillation at a lower temperature, minimizing the risk of rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Williamson ether synthesis.[1][11] This SN2 reaction involves the reaction of an alkali metal phenoxide with an allyl halide.[2][6]

Q2: Which allyl halide should I use: allyl bromide or allyl chloride?

A2: Allyl bromide is generally more reactive than allyl chloride due to bromide being a better leaving group. Many published protocols specify the use of allyl bromide.[4][6]

Q3: What are the optimal reaction conditions for high yield and selectivity?

A3: Optimal conditions can vary, but the use of phase-transfer catalysis (PTC) has been shown to be highly effective. For example, using tetra-n-butylammonium bromide (QBr) as a phase-transfer catalyst in a tri-liquid-phase system can lead to complete conversion and near 100% yield in as little as 10 minutes.[3] Solvent-free conditions with solid potassium hydroxide and a catalytic amount of tetrabutylammonium iodide (TBAI) have also been reported to give high yields (89%).[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (phenol and allyl halide), the consumption of reactants and the formation of the product can be tracked over time.

Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A5: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the allyl halide is dissolved.[12] This increases the reaction rate and can improve the selectivity for O-alkylation over C-alkylation, leading to higher yields of the desired this compound.[3][5]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This protocol is a classic method for the Williamson ether synthesis.

Reactants and Yields:

ReactantMolar Mass ( g/mol )AmountMoles
Phenol94.1194 g1.0
Allyl Bromide120.98121 g1.0
Potassium Carbonate (dry)138.21140 g1.01
Acetone-150 g-
Product Molar Mass ( g/mol ) Yield
Allyl Phenyl Ether134.18115-130 g (86-97%)

Procedure:

  • Combine 94 g of phenol, 121 g of allyl bromide, 140 g of dry potassium carbonate, and 150 g of acetone in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for approximately 8 hours. The mixture will thicken as potassium bromide precipitates.

  • After cooling, add water to dissolve the salts.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate).

  • Remove the solvent by evaporation.

  • Purify the crude product by vacuum distillation.

Protocol 2: Solvent-Free Synthesis with Phase-Transfer Catalysis

This method is a more modern, "green" approach that avoids the use of bulk solvents.[4]

Reactants and Yields:

ReactantMolar Mass ( g/mol )Amount (for 1 mmol scale)Moles
Phenol94.1194 mg1.0 mmol
Allyl Bromide120.98~4.0 mmol~4.0 mmol
Potassium Hydroxide (pellet)56.11~120 mg~2.0 mmol
Tetrabutylammonium Iodide (TBAI)369.375 mol%0.05 mmol
Product Molar Mass ( g/mol ) Yield
Allyl Phenyl Ether134.18~119 mg (89%)

Procedure:

  • In a flask, mix phenol (94 mg, 1 mmol), allyl bromide (~4.0 mmol), a potassium hydroxide pellet (~120 mg, 2 mmol), and TBAI (5 mol%).

  • Stir the mixture at room temperature for 14 hours. Monitor the reaction by TLC.

  • Upon completion, remove excess allyl bromide by distillation under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Reactants: - Phenol - Allyl Halide - Base - Solvent (optional) - PTC (optional) reaction Heat and Stir (Monitor by TLC) reactants->reaction quench Quench Reaction (e.g., add water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaOH, H2O, Brine) extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation or Chromatography) evaporate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_side_products Side Product Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_side Solutions for Side Products start Low Yield or Side Products? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Low Yield bad_reagents Poor Reagent Quality? low_temp Temperature Too Low? c_alkylation C-Alkylation Occurring? start->c_alkylation Side Products claisen Claisen Rearrangement? sol_base Use Stronger/More Base incomplete_deprotonation->sol_base sol_reagents Use Pure/Dry Reagents bad_reagents->sol_reagents sol_temp_up Increase Temperature low_temp->sol_temp_up sol_ptc Use Phase-Transfer Catalyst c_alkylation->sol_ptc sol_solvent Optimize Solvent c_alkylation->sol_solvent sol_temp_down Lower Temperature c_alkylation->sol_temp_down claisen->sol_temp_down sol_vacuum Vacuum Distillation claisen->sol_vacuum

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: High-Purity Purification of Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-purity purification of allyl phenethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include unreacted phenethyl alcohol, excess allyl bromide, and potential side products from elimination reactions, especially if secondary or tertiary halides are used. Diallyl ether can also form as a byproduct.

Q2: What is the recommended first step in the workup of the reaction mixture?

A2: The recommended first step is an aqueous workup to remove water-soluble byproducts and unreacted starting materials. This typically involves washing the organic layer with a basic solution, such as 10% sodium hydroxide, to remove unreacted phenethyl alcohol.[1] This is followed by washing with water and then brine to remove any remaining water-soluble impurities.

Q3: Which purification techniques are most effective for achieving high-purity this compound?

A3: The most effective techniques for purifying this compound are vacuum distillation and column chromatography. Vacuum distillation is suitable for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[1][2] Column chromatography is excellent for separating compounds with similar boiling points and achieving very high purity.[3]

Q4: What are the typical storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, as ethers are prone to forming explosive peroxides over time when exposed to air and light.[5]

Q5: How can I monitor the progress of the purification?

A5: The progress of the purification can be monitored using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[2] TLC is a quick and easy way to visualize the separation of different components during column chromatography. GC can provide a quantitative measure of the purity of the collected fractions from distillation or chromatography.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling during vacuum distillation. - Lack of boiling chips or magnetic stirrer.- Vacuum is too high for the heating temperature.- Add fresh boiling chips or use a magnetic stirrer.- Gradually decrease the pressure or increase the bath temperature slowly.
Product is co-distilling with a lower-boiling impurity. - Inefficient fractional distillation column.- The boiling points of the product and impurity are very close.- Use a fractionating column (e.g., Vigreux or packed column) to improve separation.- Consider purification by column chromatography if distillation is ineffective.
The product seems to be decomposing in the distillation pot. - The distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Use a higher vacuum to lower the boiling point.- Ensure the crude product is neutralized and dry before distillation.
Low recovery of the product. - Leaks in the vacuum distillation setup.- Product loss in the forerun or remaining in the distillation pot.- Check all joints and connections for a proper seal.- Carefully monitor the distillation temperature and pressure to ensure proper fractionation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC and column. - Inappropriate solvent system (eluent).- Perform TLC with different solvent systems to find an optimal eluent that gives good separation (Rf of the desired product around 0.2-0.4). A common starting point for ethers is a mixture of hexane and ethyl acetate.[3]
The product is eluting too quickly (high Rf). - The solvent system is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
The product is not eluting from the column (low Rf). - The solvent system is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC or tailing of peaks from the column. - The compound is acidic or basic.- The compound is degrading on the silica gel.- The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a less acidic stationary phase like alumina.- Use a larger column or load less sample.
Cracks or channels in the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 14289-65-7[6]
Molecular Formula C₁₁H₁₄O[6]
Molecular Weight 162.23 g/mol [6]
Boiling Point 195 °C (at atmospheric pressure)[6]
Flash Point 62 °C[6]
Solubility Insoluble in water; Soluble in alcohols and organic solvents.[6]

Table 2: Comparison of Purification Techniques for this compound

Technique Purity Achievable Typical Yield Advantages Disadvantages
Aqueous Workup (Base Wash) Low (removes acidic impurities)>95%- Removes unreacted phenethyl alcohol effectively.- Simple and fast procedure.- Does not remove non-acidic impurities.
Vacuum Distillation Moderate to High (>98%)80-90%- Effective for large-scale purification.- Removes non-volatile and very volatile impurities.- May not separate compounds with close boiling points.- Potential for thermal degradation if overheated.[1]
Silica Gel Chromatography Very High (>99.5%)70-85%- Excellent for separating closely related compounds.- Can achieve very high purity.- More time-consuming and uses more solvent than distillation.- Can be challenging to scale up.[3]

Experimental Protocols

Protocol 1: Purification by Extraction and Washing
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if the crude product is not already in solution.

  • Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with 10% NaOH solution (steps 3-5).

  • Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Purification by Vacuum Distillation

Note: Ensure the glassware is completely dry and the system is free of leaks.

  • Assemble a vacuum distillation apparatus (distilling flask, fractionating column (optional, but recommended), condenser, receiving flask).

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly and carefully evacuate the system to the desired pressure.

  • Begin heating the distillation flask using a heating mantle.

  • Collect any low-boiling forerun in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until most of the product has distilled over, then stop heating.

  • Allow the system to cool completely before slowly releasing the vacuum.

Protocol 3: Purification by Column Chromatography
  • Select a solvent system: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The target compound should have an Rf value of approximately 0.2-0.4.[3]

  • Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.

  • Monitor the separation: Collect fractions and analyze them by TLC to determine which fractions contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification High-Purity Purification cluster_analysis Analysis synthesis Crude this compound (from Williamson Synthesis) wash_base Wash with 10% NaOH synthesis->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate1 Concentrate dry->concentrate1 distillation Vacuum Distillation concentrate1->distillation chromatography Column Chromatography concentrate1->chromatography analysis Purity Check (GC, NMR) distillation->analysis chromatography->analysis product High-Purity this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Recommended Action start Low Purity After Initial Purification check_impurity Identify Impurity (e.g., by NMR, GC-MS) start->check_impurity unreacted_sm Unreacted Phenethyl Alcohol? check_impurity->unreacted_sm close_bp Impurity with Close Boiling Point? check_impurity->close_bp polar_impurity Polar Impurity? check_impurity->polar_impurity base_wash Perform/Repeat Base Wash (10% NaOH) unreacted_sm->base_wash Yes column_chrom Purify by Column Chromatography close_bp->column_chrom Yes distill_fractional Use Fractional Distillation (e.g., Vigreux column) close_bp->distill_fractional Alternatively polar_impurity->column_chrom Yes base_wash->check_impurity Re-evaluate

Caption: Troubleshooting decision tree for purifying this compound.

References

Troubleshooting low yield in allyl phenethyl ether preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of allyl phenethyl ether, particularly in addressing low reaction yields.

Troubleshooting Low Yield in this compound Preparation

Low yields in the synthesis of this compound via the Williamson ether synthesis can arise from several factors, including suboptimal reaction conditions, the purity of reagents, and the presence of side reactions. This guide provides a systematic approach to identifying and resolving these common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound reagent_purity 1. Verify Reagent Purity start->reagent_purity reaction_conditions 2. Optimize Reaction Conditions reagent_purity->reaction_conditions Reagents are pure sub_reagent Phenethyl alcohol, allyl bromide, base, and solvent are of high purity and anhydrous. reagent_purity->sub_reagent side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions optimized sub_conditions Adjust base, solvent, temperature, and reaction time. reaction_conditions->sub_conditions workup_purification 4. Refine Work-up & Purification side_reactions->workup_purification Side reactions minimized sub_side Check for elimination (alkene formation) and other byproducts. side_reactions->sub_side success Improved Yield workup_purification->success Purification is efficient sub_workup Ensure complete extraction and efficient removal of impurities. workup_purification->sub_workup

Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common cause?

A1: The most frequent causes of low yield in the Williamson ether synthesis of this compound are impure or wet reagents, an inappropriate choice of base or solvent, and non-optimal reaction temperature. Moisture is particularly detrimental as it can consume the base and hydrolyze the allyl bromide.

Q2: What is the ideal base for this reaction?

A2: The choice of base is critical. Stronger bases like sodium hydride (NaH) are very effective in deprotonating the phenethyl alcohol to form the more nucleophilic alkoxide. However, weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring longer reaction times or higher temperatures. The selection of the base should be coordinated with the choice of solvent.[1][2]

Q3: How does the solvent affect the reaction?

A3: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively dissolve the reactants and promote the Sₙ2 reaction pathway.[1][3] Protic solvents, like ethanol, can solvate the alkoxide, reducing its nucleophilicity and leading to lower yields.

Q4: I am observing the formation of an unexpected byproduct. What could it be?

A4: A common side reaction is the E2 elimination of allyl bromide, which is favored by sterically hindered bases or high temperatures, leading to the formation of allene. Another possibility, though less common for aliphatic alcohols compared to phenols, is C-alkylation where the allyl group attaches to the aromatic ring.[4][5]

Q5: How can I improve the purity of my final product?

A5: Purification is typically achieved through extraction and distillation. After the reaction, a wash with a dilute sodium hydroxide solution can remove any unreacted phenethyl alcohol.[6] Subsequent washing with brine and drying over an anhydrous salt like magnesium sulfate should be performed before the final purification by distillation under reduced pressure.

Quantitative Data on Reaction Parameters

The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The data is illustrative and based on general principles of the Williamson ether synthesis.

Table 1: Effect of Base on Reaction Yield

BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Sodium Hydride (NaH)DMFRoom Temperature4-685-95
Potassium Carbonate (K₂CO₃)AcetoneReflux8-1270-80
Sodium Hydroxide (NaOH)DMSO506-860-70

Table 2: Effect of Solvent on Reaction Yield

SolventBaseTemperature (°C)Reaction Time (h)Expected Yield (%)
DMFNaHRoom Temperature4-685-95
AcetonitrileK₂CO₃Reflux8-1075-85
THFNaHReflux6-870-80
EthanolNaOEtReflux12-1640-50

Experimental Protocol: Preparation of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound using the Williamson ether synthesis.

Diagram: Experimental Workflow

ExperimentalWorkflow start Start reagents 1. Combine Phenethyl Alcohol and NaH in DMF start->reagents addition 2. Add Allyl Bromide dropwise at 0°C reagents->addition reaction 3. Stir at Room Temperature for 4-6 hours addition->reaction quench 4. Quench with Water reaction->quench extraction 5. Extract with Diethyl Ether quench->extraction wash 6. Wash with NaOH and Brine extraction->wash dry 7. Dry over Anhydrous MgSO₄ wash->dry distill 8. Purify by Vacuum Distillation dry->distill end Obtain Pure this compound distill->end

Caption: A typical experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents:

  • Phenethyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • 1 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenethyl alcohol (1.0 eq).

  • Add anhydrous DMF to dissolve the alcohol.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add allyl bromide (1.2 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding cold deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 30 mL), followed by brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. While specific data for this compound is not provided in the search results, analogous data for allyl phenyl ether can be used as a reference for expected peak locations.[7]

References

Identification of byproducts in allyl phenethyl ether synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl phenethyl ether.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and analysis of this compound, focusing on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my GC chromatogram. How do I identify it?

A1: An unexpected peak in your GC chromatogram indicates the presence of a byproduct or an unreacted starting material. To identify it, you should:

  • Analyze the Mass Spectrum: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions of the unknown peak.

  • Compare with Known Spectra: Compare the obtained mass spectrum with the spectra of your starting materials (phenethyl alcohol and allyl bromide) and the expected product (this compound).

  • Consider Potential Byproducts: Evaluate the possibility of common byproducts from Williamson ether synthesis, such as those arising from elimination or C-alkylation reactions. The mass spectra of these potential byproducts can be compared to your unknown peak.

Q2: My GC-MS analysis shows a peak with a molecular ion at m/z 40. What could this be?

A2: A peak with a molecular ion at m/z 40 is likely allene (C₃H₄). This is a common byproduct formed from the E2 elimination reaction of allyl bromide, especially in the presence of a strong, sterically hindered base.

Q3: I have a peak with a similar retention time to my product, but the mass spectrum is slightly different. What could it be?

A3: This could be an isomer of your desired product, such as a C-alkylation byproduct. In the synthesis of this compound, the allyl group can potentially alkylate the benzene ring of phenethyl alcohol, leading to the formation of ortho-, meta-, or para-allylphenethyl alcohol. These isomers will have the same molecular weight as the desired O-alkylation product but may exhibit different fragmentation patterns in the mass spectrum and slightly different retention times in the GC.

Q4: How can I minimize the formation of the allene byproduct?

A4: To minimize the E2 elimination reaction that forms allene, you can:

  • Use a less sterically hindered base.

  • Maintain a lower reaction temperature.[1]

  • Use a polar aprotic solvent to favor the SN2 reaction.[2]

Q5: What are the characteristic MS fragmentation patterns for my starting materials and expected product?

A5:

  • Phenethyl Alcohol (m/z 122): You will likely observe a prominent peak at m/z 91 (tropylium ion, [C₇H₇]⁺) due to cleavage of the C-C bond beta to the aromatic ring. The molecular ion peak at m/z 122 may be weak.

  • Allyl Bromide (m/z 120/122): Expect to see a characteristic isotopic pattern for bromine with two peaks of nearly equal intensity at m/z 120 and 122. The base peak is often at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺).

  • This compound (m/z 162): The mass spectrum will likely show a molecular ion peak at m/z 162. Key fragments may include m/z 91 (tropylium ion), m/z 77 (phenyl cation), and m/z 41 (allyl cation).

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenethyl alcohol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenethyl alcohol (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Addition of Allyl Bromide: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Illustrative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Presentation

The following table presents illustrative quantitative data for a typical reaction mixture analyzed by GC-MS. Please note that these values are representative and can vary based on specific reaction conditions.

Compound Name Retention Time (min) Molecular Weight ( g/mol ) Key m/z Fragments Relative Abundance (%)
Allene~ 2.540.0640, 39, 385
Allyl Bromide~ 4.2120.98120, 122, 41< 1 (unreacted)
Phenethyl Alcohol~ 9.8122.16122, 91, 77< 2 (unreacted)
This compound ~ 12.5 162.23 162, 91, 77, 41 90
2-Allylphenethyl alcohol~ 12.8162.23162, 131, 912

Mandatory Visualization

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts phenethyl_alcohol Phenethyl Alcohol alkoxide Phenethyl Alkoxide phenethyl_alcohol->alkoxide Deprotonation allyl_bromide Allyl Bromide main_product This compound (Desired Product) allyl_bromide->main_product elimination_product Allene (Elimination Byproduct) allyl_bromide->elimination_product c_alkylation_product 2-Allylphenethyl Alcohol (C-Alkylation Byproduct) allyl_bromide->c_alkylation_product base Base (e.g., NaH) base->alkoxide base->elimination_product E2 Elimination alkoxide->main_product SN2 (O-Alkylation) alkoxide->c_alkylation_product SN2 (C-Alkylation)

Caption: Reaction pathways in the synthesis of this compound.

References

Methods for removing unreacted starting materials from allyl phenethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenethyl ether. Our goal is to help you effectively remove unreacted starting materials and obtain a purified product for your experiments.

Troubleshooting Guide

Problem: My final product is contaminated with unreacted phenethyl alcohol.

Answer: Unreacted phenethyl alcohol is a common impurity. Due to its similar boiling point to this compound, simple distillation may not be sufficient for complete removal. Here are the recommended methods for its removal:

  • Alkaline Extraction: This is the most effective method. Wash the crude reaction mixture with a 5-10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Phenethyl alcohol is weakly acidic and will be deprotonated by the strong base to form sodium phenethoxide, which is soluble in the aqueous layer. The this compound will remain in the organic layer. Repeat the wash 2-3 times to ensure complete removal.

  • Column Chromatography: If alkaline extraction does not yield a product of sufficient purity, column chromatography is a highly effective alternative. Silica gel is a suitable stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will allow for the separation of the less polar this compound from the more polar phenethyl alcohol.

Problem: My product has a sharp, unpleasant odor, and my NMR spectrum shows signals consistent with allyl bromide.

Answer: The presence of unreacted allyl bromide is indicated by its characteristic odor and specific signals in the 1H NMR spectrum. Due to its volatility, it can often be removed by the following methods:

  • Distillation: Allyl bromide has a significantly lower boiling point (71°C) than this compound (approximately 195-220°C).[1][2][3][4][5][6] Simple distillation or fractional distillation should effectively remove the bulk of the unreacted allyl bromide.[7][8]

  • Vacuum Distillation: Applying a vacuum will further lower the boiling point of allyl bromide, allowing for its removal at a lower temperature and preventing potential thermal degradation of the desired product.

  • Washing: While allyl bromide has low solubility in water, repeated washing of the organic layer with water can help to remove some of the residual amounts.[1][2][3][9][10]

Problem: After washing with NaOH and water, I am having trouble separating the organic and aqueous layers (emulsion formation).

Answer: Emulsions are colloidal suspensions of one liquid in another and can be persistent. Here are some techniques to break an emulsion:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

  • Gentle Swirling or Stirring: Avoid vigorous shaking which can promote emulsion formation. Instead, gently swirl or stir the two phases together.

  • Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • Filtration through Celite or Glass Wool: Filtering the emulsion through a pad of Celite or a plug of glass wool can sometimes help to break it up.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should be aware of when purifying this compound?

A1: Understanding the physical properties of your product and potential impurities is crucial for selecting the appropriate purification method. Below is a table summarizing these properties.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound 162.23~195 - 220~0.96Insoluble
Phenethyl Alcohol 122.17219 - 221~1.02Slightly soluble (2 g/100 mL)[11]
Allyl Bromide 120.9871~1.40Insoluble/Slightly soluble[1][2][3][9][10]

Data compiled from multiple sources.[1][2][3][4][5][11][12][13][14][15][16][17][18]

Q2: Can I use distillation to separate this compound from phenethyl alcohol?

A2: Due to the very close boiling points of this compound (approx. 195-220°C) and phenethyl alcohol (219-221°C), separation by simple distillation is challenging.[4][5][11][12][15] Fractional distillation may provide better separation, but for high purity, it is recommended to first remove the phenethyl alcohol by chemical means (alkaline extraction) before distillation.[7][19][20][21]

Q3: Is column chromatography a suitable method for purifying this compound?

A3: Yes, column chromatography is an excellent method for obtaining highly pure this compound.[22][23][24][25] Silica gel is the recommended stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity will effectively separate the non-polar this compound from the more polar phenethyl alcohol and other polar impurities.

Q4: How do I know when my product is pure?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the characteristic peaks for this compound without the presence of signals corresponding to phenethyl alcohol or allyl bromide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the percentage purity of your sample and to identify any minor impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic absorption bands for an ether and an aromatic ring, and the absence of a broad O-H stretch that would indicate contamination with phenethyl alcohol.

Experimental Protocols

Protocol 1: Alkaline Extraction to Remove Unreacted Phenethyl Alcohol

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase containing the sodium phenethoxide.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh 5% NaOH solution two more times.

  • Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Wash the organic layer with an equal volume of brine to aid in drying.

  • Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Swirl the flask and allow it to stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The solvent can then be removed under reduced pressure to yield the crude, phenethyl alcohol-free product, which can be further purified by distillation or chromatography.

Protocol 2: Fractional Distillation to Remove Unreacted Allyl Bromide

  • Set up a fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound (after initial workup to remove phenethyl alcohol) in the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at or near the boiling point of allyl bromide (71°C). This will be the forerun.

  • Once the temperature begins to rise significantly, change the receiving flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 195-220°C). The boiling point will be lower if performed under vacuum.

  • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

Diagrams

PurificationWorkflow crude_product Crude this compound (contains phenethyl alcohol & allyl bromide) alkaline_wash Wash with 5% NaOH (aq) (removes phenethyl alcohol) crude_product->alkaline_wash water_wash Wash with Water alkaline_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash drying Dry over Anhydrous MgSO4 brine_wash->drying filtration Filter drying->filtration distillation Fractional Distillation (removes allyl bromide) filtration->distillation chromatography Column Chromatography (alternative to distillation) filtration->chromatography alternative pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Analysis of Purified Product impurity_check Impurities Detected? start->impurity_check phenethyl_alcohol Phenethyl Alcohol Present? impurity_check->phenethyl_alcohol Yes pure Product is Pure impurity_check->pure No allyl_bromide Allyl Bromide Present? phenethyl_alcohol->allyl_bromide No alkaline_extraction Perform Alkaline Extraction phenethyl_alcohol->alkaline_extraction Yes distillation Perform Distillation allyl_bromide->distillation Yes chromatography Consider Column Chromatography allyl_bromide->chromatography No alkaline_extraction->impurity_check distillation->impurity_check chromatography->impurity_check

Caption: Troubleshooting logic for identifying and removing common impurities.

References

Stability and storage issues of allyl phenethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allyl Phenethyl Ether

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (e.g., yellowing) of the ether - Exposure to air and light, leading to autoxidation and peroxide formation.[1] - Presence of impurities from synthesis or degradation.- Store the ether in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[1][2] - Before use, pass the ether through a column of activated alumina to remove peroxides and some impurities.
Presence of solid precipitates or crystals - Formation of peroxides, which can appear as crystals, especially around the cap.[1] - Contamination or decomposition of the ether.- CAUTION: Do not move or attempt to open the container if crystals are present, as they may be shock-sensitive peroxides.[2] - Contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe disposal.[2]
Inconsistent experimental results - Degradation of the ether, leading to the presence of impurities that may interfere with reactions. - Peroxide contamination, which can initiate unwanted side reactions.- Regularly test for the presence of peroxides before use. - Purify the ether by distillation if non-peroxide impurities are suspected (after ensuring the absence of peroxides).
Failed reaction or low yield - The ether may have degraded due to improper storage. - The presence of inhibitors (if purchased with one) may interfere with certain reactions.- Verify the purity of the this compound using techniques like GC-MS or NMR. - If an inhibitor is present, it may need to be removed prior to the reaction by passing it through a suitable column.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like other ethers, is its propensity to form explosive peroxides through autoxidation when exposed to atmospheric oxygen.[3][4] This process is often accelerated by exposure to light and heat.[1] Additionally, being an allyl ether, it can undergo Claisen rearrangement, especially in the presence of acid catalysts, to form 2-allylphenol.[5] At elevated temperatures (above 150°C), particularly with metal salts, it can decompose to produce organic acid vapors and phenolic compounds.[6]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light, heat, sparks, and open flames.[6][7] It is crucial to keep the container tightly sealed to prevent exposure to air.[8] For long-term storage, it is recommended to use an airtight, amber glass bottle and to purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[1]

Q3: How can I detect the presence of peroxides in my this compound?

A3: The presence of peroxides can be detected through several methods. A simple qualitative test involves adding a small amount of the ether to an acidified potassium iodide solution. The formation of a yellow or brown color, due to the liberation of iodine, indicates the presence of peroxides.[4] Semi-quantitative peroxide test strips are also commercially available and provide a more precise measurement of the peroxide concentration.[2] Visual inspection for crystals, especially around the cap, or a cloudy appearance can also suggest high levels of peroxide formation.[1]

Q4: What are the decomposition products of this compound?

A4: Under thermal stress, particularly above 150°C, this compound can decompose to form organic acid vapors and phenolic compounds.[6] In the presence of acid, it can rearrange to 2-allylphenol via the Claisen rearrangement.[5] The autoxidation process primarily leads to the formation of hydroperoxides and peroxides.[4]

Q5: Are there any inhibitors added to commercially available this compound?

A5: Some commercial suppliers may add inhibitors, such as butylated hydroxytoluene (BHT), to prevent rapid peroxide formation.[2] It is important to check the product's certificate of analysis to determine if an inhibitor is present, as it may need to be removed for certain applications.

Experimental Protocols

1. Protocol for Peroxide Value Determination (Potassium Iodide Method)

  • Objective: To qualitatively determine the presence of peroxides in this compound.

  • Materials:

    • This compound sample

    • 10% aqueous potassium iodide (KI) solution

    • Glacial acetic acid

    • Test tube

  • Procedure:

    • In a clean, dry test tube, mix 1 mL of the 10% KI solution with 0.5 mL of glacial acetic acid.

    • Add 1 mL of the this compound sample to the test tube.

    • Stopper the test tube and shake vigorously for one minute.

    • Allow the layers to separate.

    • Observe the color of the aqueous (bottom) layer. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and quantify impurities and degradation products in this compound.

  • Materials and Equipment:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

    • Helium carrier gas

    • This compound sample

    • Suitable solvent for dilution (e.g., dichloromethane)

  • Procedure:

    • Prepare a dilute solution of the this compound sample in the chosen solvent.

    • Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector.

    • Inject a small volume of the prepared sample into the GC.

    • The components of the sample will be separated in the GC column based on their boiling points and polarity.

    • As each component elutes from the column, it will be ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum provides a molecular fingerprint for each component, allowing for their identification by comparison to a spectral library or known standards.

    • The peak area in the chromatogram can be used for the semi-quantitative or quantitative analysis of impurities.

Visualizations

Decomposition_Pathway Decomposition Pathways of this compound APE This compound Peroxides Hydroperoxides & Peroxides (Explosive Hazard) APE->Peroxides Autoxidation Rearrangement 2-Allylphenol APE->Rearrangement Claisen Rearrangement ThermalDecomp Organic Acid Vapors & Phenolic Compounds APE->ThermalDecomp Thermal Decomposition O2 Air (O2), Light, Heat O2->Peroxides Acid Acid Catalyst Acid->Rearrangement Heat Heat (>150°C) + Metal Salts Heat->ThermalDecomp

Caption: Decomposition Pathways of this compound

Stability_Testing_Workflow Experimental Workflow for Stability Testing start Receive/Prepare This compound visual Visual Inspection (Color, Crystals) start->visual peroxide_test Peroxide Test (KI or Test Strips) visual->peroxide_test p_neg Peroxides Absent peroxide_test->p_neg Negative p_pos Peroxides Present peroxide_test->p_pos Positive gcms Purity Analysis (GC-MS, NMR) p_neg->gcms purify Purification (e.g., Alumina Column) p_pos->purify Low Levels dispose Consult EH&S for Disposal p_pos->dispose High Levels/ Crystals purify->peroxide_test use Proceed with Experiment gcms->use Troubleshooting_Tree Troubleshooting Decision Tree start Inconsistent Experimental Results? check_purity Check Ether Purity start->check_purity peroxide_test Test for Peroxides check_purity->peroxide_test peroxides_present Peroxides Detected peroxide_test->peroxides_present Yes no_peroxides No Peroxides peroxide_test->no_peroxides No remove_peroxides Remove Peroxides (Alumina Column) peroxides_present->remove_peroxides check_other_impurities Analyze for other impurities (GC-MS) no_peroxides->check_other_impurities impurities_found Other Impurities Present check_other_impurities->impurities_found Yes no_impurities Ether is Pure check_other_impurities->no_impurities No purify_distill Purify by Distillation (if safe) impurities_found->purify_distill check_protocol Review Experimental Protocol no_impurities->check_protocol

References

Technical Support Center: Synthesis of Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of allyl phenethyl ether. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenethyl alcohol to form an alkoxide, which then acts as a nucleophile and attacks an allyl halide (like allyl bromide) in an SN2 reaction.[1][2]

Q2: Which base is most effective for deprotonating phenethyl alcohol? A2: For unactivated alcohols like phenethyl alcohol, a strong base such as sodium hydride (NaH) is often used to ensure complete formation of the alkoxide.[3][4] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in combination with a polar aprotic solvent and higher temperatures, but may result in slower reaction times.[3]

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis? A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, is used to facilitate the reaction when reactants are in different phases (e.g., a solid base and an organic solvent). The PTC helps transport the alkoxide from the solid or aqueous phase into the organic phase where it can react with the allyl halide, often leading to increased reaction rates, higher yields, and milder reaction conditions.[5][6][7]

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[3] A spot of the reaction mixture is compared against spots of the starting materials (phenethyl alcohol and allyl bromide). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

Q5: What are the main competing reactions or side products? A5: The primary competing reaction is the E2 elimination of the allyl halide, which is favored by sterically hindered or strong bases and higher temperatures, leading to the formation of allene gas.[4] Another potential side reaction is the self-condensation of allyl bromide. Careful control of temperature and choice of base can minimize these side reactions.

Troubleshooting Guide

Problem: The reaction yield is very low or there is no product.

  • Possible Cause 1: Incomplete deprotonation of phenethyl alcohol.

    • Solution: Phenethyl alcohol is a primary alcohol and requires a sufficiently strong base for complete deprotonation. If using a weaker base like K₂CO₃, ensure the solvent is a polar aprotic type (e.g., DMF, Acetonitrile) and consider increasing the temperature.[3][4] For more reliable results, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[3]

  • Possible Cause 2: Inactive or poor-quality reagents.

    • Solution: Sodium hydride can be deactivated by moisture. Ensure you are using fresh, properly stored NaH from a newly opened container. Allyl bromide can degrade over time; it is best to use freshly distilled or newly purchased allyl bromide. Ensure all solvents are anhydrous, as water will quench the alkoxide.

  • Possible Cause 3: Poor solubility or phase-transfer issues.

    • Solution: If using a solid base like K₂CO₃ or NaOH with an organic solvent, the reaction may be slow due to the low concentration of the alkoxide in the organic phase. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (1-5 mol%) to shuttle the alkoxide into the organic phase and accelerate the reaction.[5][6]

  • Possible Cause 4: Reaction temperature is too low.

    • Solution: While high temperatures can promote side reactions, the activation energy for the SN2 reaction may not be met if the temperature is too low. If the reaction is sluggish at room temperature, gently heat the mixture to 40-60°C and monitor by TLC.[3]

Problem: The final product is contaminated with unreacted phenethyl alcohol.

  • Possible Cause 1: Insufficient allyl bromide.

    • Solution: Ensure that at least a stoichiometric equivalent (1.0 to 1.2 equivalents) of allyl bromide is used relative to the phenethyl alcohol. Using a slight excess can help drive the reaction to completion.

  • Possible Cause 2: Inefficient purification.

    • Solution: Unreacted phenethyl alcohol can be removed from the crude product by washing the organic extract with a dilute aqueous base solution (e.g., 5-10% NaOH). The basic wash will deprotonate the acidic hydroxyl group of the alcohol, forming a salt that is soluble in the aqueous layer, while the desired ether product remains in the organic layer.[8]

Problem: Multiple unexpected spots appear on the TLC plate.

  • Possible Cause 1: Elimination side reaction.

    • Solution: This is more likely if using a sterically hindered or very strong base at high temperatures.[2] Use a less hindered base if possible and maintain a moderate reaction temperature. Allyl bromide is a primary halide, which favors the SN2 pathway over E2, but conditions must still be controlled.[4]

  • Possible Cause 2: Degradation of reagents or product.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Prolonged reaction times at high temperatures can sometimes lead to decomposition. Stop the reaction as soon as TLC indicates the consumption of starting material.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and the use of catalysts. The following table summarizes expected outcomes for the synthesis of this compound based on established principles for analogous reactions.

Condition Base Solvent Catalyst Expected Yield Typical Reaction Time Key Considerations
Standard Strong Base NaHTHF (anhydrous)NoneHigh (>90%)2-6 hoursRequires strictly anhydrous conditions. NaH is pyrophoric and must be handled with care.[3][4]
Standard Weak Base K₂CO₃AcetonitrileNoneModerate (60-80%)6-12 hoursSlower reaction rate; may require heating (reflux). A good option for safety-conscious protocols.[3][8]
Phase-Transfer KOH (solid)TolueneTBABHigh (>90%)4-8 hoursExcellent for heterogeneous systems. Avoids the need for expensive anhydrous solvents and strong bases like NaH.[9]
Homogeneous NaOPh*DimethoxyethaneNoneVery High (>95%)1-4 hoursRepresents an ideal, homogeneous system. Achieving this with phenethyl alcohol would require pre-forming the sodium salt.[10]

Note: Data for NaOPh (Sodium Phenoxide) is for the analogous synthesis of allyl phenyl ether and is included to illustrate the high efficiency of homogeneous reactions.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride (NaH)

This protocol is adapted from general procedures for the Williamson ether synthesis using unactivated alcohols.[3][4]

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add phenethyl alcohol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF (approx. 10 mL per 1 g of alcohol).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the NaH portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting sodium phenethoxide solution back to 0°C. Add a solution of allyl bromide in a small amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the phenethyl alcohol.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is adapted from procedures utilizing phase-transfer catalysts for ether synthesis.[6][9]

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Potassium hydroxide (KOH) pellets (2.0 eq)

  • Allyl bromide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenethyl alcohol, toluene, allyl bromide, finely ground KOH, and TBAB.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to obtain the final product.

Mandatory Visualizations

Chemical Reaction

cluster_conditions Base (e.g., NaH) Solvent (e.g., THF) phenethyl_alcohol Phenethyl Alcohol plus1 + allyl_bromide Allyl Bromide conditions_node allyl_phenethyl_ether This compound plus2 + nabr NaBr conditions_node->allyl_phenethyl_ether Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

start Start: Combine Phenethyl Alcohol & Solvent add_base Add Base (e.g., NaH) Stir to form Alkoxide start->add_base add_allyl_halide Add Allyl Bromide Dropwise at 0°C add_base->add_allyl_halide react Stir at Room Temp (Monitor by TLC) add_allyl_halide->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over MgSO4 & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Distillation) concentrate->purify end_node End: Pure Allyl Phenethyl Ether purify->end_node

Caption: General workflow for this compound synthesis.

Troubleshooting Logic: Low Yield

start Problem: Low Yield q1 Was the base strong enough (e.g., NaH for alcohol)? start->q1 a1_no Solution: Use a stronger base (NaH) or add PTC with a weaker base. q1->a1_no No q2 Were all reagents & solvents anhydrous? q1->q2 Yes end_node Re-run experiment with optimized conditions a1_no->end_node a2_no Solution: Use freshly opened/distilled reagents and dry solvents. q2->a2_no No q3 Was reaction time sufficient? q2->q3 Yes a2_no->end_node a3_no Solution: Increase reaction time and/or gently heat. Monitor by TLC. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

Minimizing ether cleavage during reactions with allyl phenethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allyl Phenethyl Ether Reactions

Welcome to the technical support center for handling this compound in synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions to help you minimize ether cleavage and other unwanted side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound cleavage during a reaction?

Ether cleavage, particularly of the allyl group, is most often initiated by strong acids, certain transition metal catalysts (especially palladium and rhodium), or harsh basic conditions at elevated temperatures.[1][2] Aryl alkyl ethers are susceptible to cleavage when the ether oxygen is protonated by a strong acid, making it a good leaving group for subsequent nucleophilic attack (SN1 or SN2 mechanisms).[2][3]

Q2: My TLC/LC-MS analysis shows the formation of phenol. What happened?

The presence of phenol indicates cleavage of the ether bond. This is a common issue when using reagents that are either strongly acidic or act as Lewis acids. Additionally, many palladium-based catalysts used for deprotection or cross-coupling can cleave the allyl group, releasing the corresponding phenol.[1][4]

Q3: Can I use basic conditions with my this compound substrate?

Allyl ethers are generally stable under basic conditions, which is why bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often used in their synthesis.[5][6] However, very strong bases like potassium tert-butoxide (KOtBu), especially at high temperatures, can induce isomerization of the allyl group to a more labile vinyl ether, which is then easily hydrolyzed to the phenol upon acidic workup.[1] Therefore, while moderately basic conditions are usually safe, caution is advised with strong, non-nucleophilic bases at elevated temperatures.

Q4: Are there any specific catalysts I should avoid?

Yes. Palladium (Pd) and Rhodium (Rh) complexes are frequently used to intentionally cleave allyl ethers and should be avoided if you wish to keep the group intact.[7] These metals can catalyze the isomerization of the double bond or form a π-allyl complex, leading to cleavage.[7][8] Similarly, strong Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) are potent reagents for ether cleavage and are not compatible.[4][8]

Troubleshooting Guide

Issue 1: Unexpected cleavage of the allyl group is observed.

Potential Cause Recommended Solution Reference
Strong Acidic Conditions (e.g., HBr, HI, neat TFA)Buffer the reaction medium or switch to a non-acidic protocol. If an acid is required, use a milder Lewis acid or a weaker Brønsted acid at low temperatures.[2][3]
Presence of Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd/C)Use an alternative, palladium-free catalyst for your transformation. If performing a cross-coupling, consider protecting the phenol with a more robust group if the allyl ether is not compatible.[1][4][8]
High Reaction Temperature with Strong Base (e.g., KOtBu)Lower the reaction temperature. If possible, substitute the strong base with a milder one such as K₂CO₃ or an amine base (e.g., DIEA).[1]
Claisen Rearrangement (Isomerization and cyclization, not direct cleavage)This rearrangement is often catalyzed by Lewis or Brønsted acids.[9] Running the reaction at lower temperatures and avoiding acidic conditions can minimize this side reaction.[9]

Issue 2: Low yield of the desired product with significant starting material remaining, but some cleavage is also detected.

Potential Cause Recommended Solution Reference
Reagents are too mild to proceed but still sufficient to cause slow degradation. Increase the concentration of a non-cleaving activating agent or slightly increase the temperature while monitoring carefully for cleavage by TLC or LC-MS.N/A
Incompatible Solvent or Additive Ensure all additives (e.g., salts, ligands) are compatible. Some additives can generate acidic or basic species in situ.N/A

Visualization of Key Pathways

Logical Workflow: Troubleshooting Ether Cleavage

G start Ether Cleavage Observed? reagent_check Analyze Reagents start->reagent_check Yes no_cleavage Reaction Successful start->no_cleavage No condition_check Analyze Conditions reagent_check->condition_check Reagents OK acid Strong Acid Present? (e.g., HBr, HI, BBr3) reagent_check->acid palladium Transition Metal Present? (e.g., Pd, Rh) reagent_check->palladium base Strong Base Present? (e.g., KOtBu) reagent_check->base temp High Temperature? (> 80°C) condition_check->temp sol_acid Use Milder Acid / Buffer System acid->sol_acid sol_pd Use Alternative Catalyst palladium->sol_pd sol_base Use Milder Base / Lower Temp base->sol_base sol_temp Lower Reaction Temperature temp->sol_temp

Caption: A flowchart for diagnosing the cause of ether cleavage.

Mechanism: Acid-Catalyzed Ether Cleavage

G sub This compound (R-O-R') protonated Protonated Ether [R-O(H)-R']+ sub->protonated 1. Protonation acid Strong Acid (H-X) acid->protonated attack Nucleophilic Attack by X⁻ (SN1 or SN2) protonated->attack 2. Activation products Phenol + Allyl Halide (R-OH + R'-X) attack->products 3. Cleavage

Caption: Simplified mechanism of acid-catalyzed ether cleavage.[2]

Mechanism: Palladium-Catalyzed Allyl Group Cleavage

G start Allyl Ether + Pd(0) pi_allyl π-Allyl Palladium(II) Complex start->pi_allyl Oxidative Addition cleavage Reductive Elimination or Nucleophilic Attack pi_allyl->cleavage hydride Hydride Source (e.g., PMHS) hydride->cleavage products Phenoxide + Propene + Pd(0) cleavage->products

Caption: Common pathway for intentional deallylation using a Pd catalyst.[8]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Compatible with Allyl Ethers (Example: Acylation)

This protocol describes the acylation of a hypothetical alcohol group on the phenethyl moiety of an this compound derivative, under conditions that minimize ether cleavage.

Reagents and Materials:

  • This compound derivative (1.0 eq)

  • Pyridine (solvent)

  • Acetic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (solvent for workup)

  • 1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the this compound derivative in pyridine in a round-bottom flask at room temperature under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DMAP, followed by the slow, dropwise addition of acetic anhydride.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Example of a Mild Cleavage Condition to AVOID (Palladium-Catalyzed)

This protocol is for the deprotection of an allyl ether and illustrates the type of reagents to avoid if you want to preserve the ether linkage.[8]

Reagents and Materials:

  • This compound (1.0 eq)

  • Polymethylhydrosiloxane (PMHS) (3.0 eq)

  • Zinc Chloride (ZnCl₂) (0.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Dichloromethane (DCM) (solvent)

Procedure to AVOID for Stability:

  • Dissolve the this compound in DCM.

  • Add PMHS, ZnCl₂, and Pd(PPh₃)₄ to the solution.

  • Stir the mixture at room temperature.

  • The reaction would be monitored by TLC for the disappearance of the starting material and the appearance of the corresponding phenol. This combination of a Palladium(0) catalyst and a hydride source is highly effective for cleavage and should not be used in reactions where the allyl ether must remain intact.[8]

References

Scaling up laboratory synthesis of allyl phenethyl ether to pilot plant

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scaling Up Allyl Phenethyl Ether Synthesis

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of this compound to a pilot plant. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the reaction for the synthesis of this compound?

A1: The synthesis is a classic Williamson ether synthesis.[1] It involves the deprotonation of an alcohol (phenethyl alcohol) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (allyl bromide) in an SN2 reaction to form the ether.[1][2]

  • Step 1 (Deprotonation): Phenethyl alcohol reacts with a base (e.g., sodium hydride, potassium carbonate) to form sodium phenethoxide.[3][4]

  • Step 2 (Nucleophilic Attack): The phenethoxide ion attacks allyl bromide, displacing the bromide ion to form this compound and a salt byproduct (e.g., sodium bromide).[1]

Q2: What are the critical process parameters to consider when scaling up from the lab to a pilot plant?

A2: Scaling up requires careful consideration of several factors that can significantly impact reaction yield, purity, and safety.[5] Key parameters include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in controlling reaction temperature, especially for exothermic reactions. Pilot plants use jacketed reactors for better temperature management.

  • Mass Transfer (Mixing): Achieving homogenous mixing is more challenging in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. The type of impeller, agitation speed, and baffle design are critical.

  • Reagent Addition Rate: In the lab, reagents are often mixed at once. In a pilot plant, controlled, subsurface addition of reagents (like allyl bromide) is crucial to manage the reaction rate and exotherm.

  • Safety and Handling: Handling large quantities of hazardous materials like allyl bromide requires stringent safety protocols, including closed-transfer systems, dedicated ventilation, and appropriate personal protective equipment (PPE).[6]

  • Process Control and Automation: Pilot plants rely on automated sensors and control systems to monitor temperature, pressure, pH, and addition rates, ensuring consistency and safety.

Q3: How does the choice of base and solvent change during scale-up?

A3: While strong bases like sodium hydride (NaH) are effective in the lab, they can pose significant safety risks (flammability of H₂ gas byproduct) at a larger scale.[2][3] For pilot-plant production, weaker, easier-to-handle bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred, sometimes in combination with a phase-transfer catalyst.[3][7]

Solvent choice is dictated by reaction chemistry, safety, and environmental considerations. Lab solvents like THF may be replaced with higher-boiling, less flammable, or more cost-effective options like DMF, DMSO, or toluene at the pilot scale.[8]

Q4: What is Phase-Transfer Catalysis (PTC) and why is it useful for this synthesis at a larger scale?

A4: Phase-Transfer Catalysis is a technique used when reactants are in different, immiscible phases (e.g., an aqueous phase with NaOH and an organic phase with the alcohol and alkyl halide).[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophile (phenethoxide) from the aqueous phase to the organic phase where the reaction occurs.[11]

Benefits for Scale-Up:

  • Avoids the need for hazardous anhydrous solvents and strong, moisture-sensitive bases like NaH.[9]

  • Can increase reaction rates and yields.[10]

  • Simplifies the process by allowing the use of aqueous bases, which are cheaper and easier to handle.[9]

Experimental Protocols

Laboratory Scale Synthesis (Illustrative)

This protocol is a representative example for lab-scale synthesis.

Materials:

  • Phenethyl alcohol: 12.2 g (100 mmol)

  • Sodium Hydride (60% dispersion in oil): 4.4 g (110 mmol)

  • Anhydrous Tetrahydrofuran (THF): 200 mL

  • Allyl bromide: 13.3 g (110 mmol)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride.

  • Add 100 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of phenethyl alcohol in 50 mL of anhydrous THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.[3]

  • Cool the resulting sodium phenethoxide solution back to 0°C.

  • Add allyl bromide dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[3]

  • Carefully quench the reaction by slowly adding 50 mL of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Pilot Plant Scale Synthesis (Proposed)

This protocol outlines a proposed scale-up to a 50 L jacketed glass-lined reactor.

Materials:

  • Phenethyl alcohol: 4.9 kg (40 mol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder: 6.6 kg (48 mol)

  • Tetrabutylammonium bromide (TBAB): 0.65 kg (2 mol)

  • Toluene: 30 L

  • Allyl bromide: 5.3 kg (44 mol)

  • Water: 20 L

Procedure:

  • Charge the 50 L reactor with phenethyl alcohol, potassium carbonate, TBAB, and toluene.[7]

  • Begin agitation and heat the reactor jacket to 60-65°C.

  • Using a metering pump, add allyl bromide subsurface over 2-3 hours, maintaining the internal temperature below 75°C.

  • After the addition is complete, maintain the reaction at 70°C for 6-8 hours. Monitor the reaction progress by in-process control (IPC) sampling (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to 20-25°C.

  • Add 20 L of water to the reactor and stir for 30 minutes to dissolve the potassium bromide salts.

  • Stop agitation and allow the layers to separate.

  • Transfer the lower aqueous layer to a waste container.

  • Wash the organic layer with water (2 x 10 L).

  • Transfer the organic layer to a distillation unit and remove toluene under vacuum.

  • Purify the crude this compound by fractional vacuum distillation.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Parameters

ParameterLaboratory Scale (100 mmol)Pilot Plant Scale (40 mol)Rationale for Change
Reactants
Phenethyl Alcohol12.2 g4.9 kgDirect scale-up of limiting reagent.
Allyl Bromide1.1 eq1.1 eqMaintained slight excess to drive reaction to completion.
Base NaH (1.1 eq)K₂CO₃ (1.2 eq)K₂CO₃ is safer and easier to handle in large quantities than NaH.[7]
Solvent Anhydrous THF (200 mL)Toluene (30 L)Toluene has a higher boiling point, is less miscible with water, and is a common industrial solvent.
Catalyst NoneTBAB (5 mol%)PTC added to facilitate reaction with a weaker base and a two-phase system.[11]
Conditions
Temperature0°C to RT60-75°CHigher temperature is used to increase the rate of reaction with the less reactive K₂CO₃ base.[1]
Reaction Time4-6 hours6-8 hoursReaction times may be longer at scale to ensure complete conversion.
Workup NH₄Cl quench, ether extractionWater wash, phase separationDirect water wash is sufficient to remove inorganic salts; avoids large volumes of extraction solvent.
Purification Lab-scale vacuum distillationFractional vacuum distillationFractional distillation provides better separation of impurities at a larger scale.

Table 2: Potential Impurities and Side Products

CompoundStructureFormation PathwayRemoval Strategy
Phenethyl AlcoholC₆H₅CH₂CH₂OHUnreacted starting materialFractional vacuum distillation
Allyl BromideCH₂=CHCH₂BrUnreacted starting materialQuenched during workup; removed during distillation
Diallyl Ether(CH₂=CHCH₂)₂OHydrolysis of allyl bromide to allyl alcohol, followed by etherification.[12]Fractional vacuum distillation (lower boiling point)
Elimination Product (Styrene)C₆H₅CH=CH₂E2 elimination promoted by a bulky or strong base, especially at higher temperatures.[13]Minimized by using a less hindered base and controlled temperature; removed by distillation.

Troubleshooting Guide

Problem 1: Low Yield

Possible CauseHow to InvestigateRecommended Solution
Incomplete Reaction Check IPC samples (TLC, GC) for remaining phenethyl alcohol.• Increase reaction time or temperature moderately. • Ensure the base is active and sufficiently dry (if applicable). • Check agitator speed to ensure proper mixing.
Side Reactions (Elimination) Analyze crude product by GC-MS for the presence of styrene.• Avoid excessively high temperatures. • Ensure the base is not too strong or sterically hindered.[4] • Consider a different solvent that may favor SN2 over E2.
Loss During Workup Analyze aqueous waste streams for product.• Ensure proper phase separation. • Minimize the number of transfers. • Use an appropriate extraction solvent if necessary.
Inefficient Deprotonation Reaction fails to initiate or proceeds very slowly.• For solid bases like K₂CO₃, ensure the particle size is small enough for a good surface area. • If using NaH, ensure it was not previously exposed to moisture.[14] • Ensure sufficient catalyst (TBAB) is present if using PTC.

Problem 2: Product Impurity

Possible CauseHow to InvestigateRecommended Solution
Unreacted Starting Material GC or NMR analysis of the final product shows phenethyl alcohol.• Improve purification efficiency (e.g., increase the number of theoretical plates in the distillation column). • Ensure the reaction goes to completion by using a slight excess of allyl bromide.
Formation of Diallyl Ether GC-MS analysis shows a peak corresponding to diallyl ether.[12]• Ensure all reagents and the reactor are dry to minimize water, which can hydrolyze allyl bromide. • Improve fractional distillation to separate this lower-boiling impurity.
Thermal Decomposition Product is discolored or contains high molecular weight impurities.• Lower the pot temperature during distillation by using a deeper vacuum. • Avoid prolonged exposure to high temperatures during the reaction.

Visualizations

Experimental and Process Workflows

G Figure 1: Pilot Plant Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Separation cluster_purification 4. Purification prep Charge Reactor: - Phenethyl Alcohol - Toluene - K2CO3, TBAB react Heat to 60-65°C Metered addition of Allyl Bromide (Maintain T < 75°C) prep->react Start Reaction hold Hold at 70°C (6-8 hours) IPC Monitoring react->hold cool Cool to 20-25°C hold->cool Reaction Complete quench Add Water (Dissolve Salts) cool->quench separate Phase Separation (Remove Aqueous Layer) quench->separate wash Water Wash separate->wash distill_solv Solvent Stripping (Remove Toluene) wash->distill_solv Crude Product distill_prod Fractional Vacuum Distillation distill_solv->distill_prod final_prod Final Product: This compound distill_prod->final_prod

Figure 1: Pilot Plant Synthesis Workflow

G Figure 2: Troubleshooting Low Yield cluster_investigate Investigation cluster_cause Potential Cause cluster_solution Solution start Low Yield Observed check_ipc Check IPC for Starting Material start->check_ipc check_side_products Analyze Crude for Side Products (GC-MS) start->check_side_products check_workup Analyze Aqueous Waste Streams start->check_workup incomplete_rxn Incomplete Reaction check_ipc->incomplete_rxn elimination E2 Elimination check_side_products->elimination hydrolysis Hydrolysis of Allyl Bromide check_side_products->hydrolysis loss Loss During Workup check_workup->loss sol_time_temp Increase Time / Temp incomplete_rxn->sol_time_temp sol_mixing Improve Mixing incomplete_rxn->sol_mixing sol_temp_base Lower Temp / Weaker Base elimination->sol_temp_base sol_dry Ensure Dry Conditions hydrolysis->sol_dry sol_workup Optimize Phase Separation loss->sol_workup

References

Validation & Comparative

Comparative yield analysis of different allyl phenethyl ether synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of synthetic routes to Allyl Phenethyl Ether is presented for researchers and professionals in drug development. This guide details various synthesis methodologies, offering a side-by-side comparison of their performance based on experimental data.

Comparative Yield Analysis

The following table summarizes the quantitative data for different synthesis routes of this compound, providing a clear comparison of their yields and reaction conditions.

Synthesis RouteReactantsCatalyst/BaseSolventReaction TimeYield
Williamson Ether Synthesis Phenol, Allyl BromideSodium PhenoxideDimethoxyethaneNot SpecifiedAlmost Quantitative[1]
Williamson Ether Synthesis Phenol, Allyl BromidePotassium CarbonateAcetone8 hours85-96%
Phase-Transfer Catalysis (PTC) Phenol, Allyl BromideTetra-n-butylammonium bromide (QBr)Tri-liquid-phase system10 minutesNear 100%[2]
Solvent-Free Synthesis Phenol, Allyl BromidePotassium Hydroxide (KOH) pelletsNone14 hours89%[3]
Zeolite Catalyzed Synthesis Phenol, Allyl AlcoholNatural ZeolitesNoneNot Specified80%[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.

Procedure:

  • Sodium phenoxide is prepared by reacting phenol with a strong base like sodium hydroxide.

  • Allyl bromide is then added to the sodium phenoxide solution.

  • The reaction mixture is typically refluxed in a suitable solvent, such as dimethoxyethane or acetone.[1]

  • Upon completion, the product is isolated through extraction and purified by distillation.

Phase-Transfer Catalysis (PTC) Synthesis

This method enhances the reaction rate and yield by facilitating the transfer of reactants between different phases.

Procedure:

  • A mixture of sodium phenolate, allyl bromide, and a phase-transfer catalyst like tetra-n-butylammonium bromide is prepared.[2]

  • The reaction is carried out in a tri-liquid-phase system, which enhances selectivity.[2]

  • The reaction proceeds at a high temperature for a short duration.[2]

  • Under optimal conditions, a near-quantitative yield can be achieved in as little as 10 minutes.[2]

Solvent-Free Synthesis

This environmentally friendly approach eliminates the need for organic solvents.

Procedure:

  • Phenol, allyl bromide, and solid potassium hydroxide pellets are mixed together.[3]

  • The mixture is stirred at room temperature.[3]

  • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.[3]

  • The product is then isolated and purified, often yielding high purity this compound.[3]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) AllylPhenethylEther This compound Phenoxide->AllylPhenethylEther SN2 Reaction AllylBromide Allyl Bromide Salt NaBr

Caption: Williamson Ether Synthesis of this compound.

Phase_Transfer_Catalysis_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOPh Sodium Phenolate (NaOPh) QOPh Q+OPh- NaOPh->QOPh Ion Exchange QBr_aq Q+Br- (Catalyst) RBr Allyl Bromide (RBr) ROPh This compound (ROPh) RBr->ROPh QBr_org Q+Br- QBr_org->QBr_aq Catalyst Regeneration QOPh->RBr Reaction Solvent_Free_Synthesis Reactants Phenol + Allyl Bromide + KOH pellets Stirring Stirring at Room Temperature (Solvent-Free) Reactants->Stirring Product This compound Stirring->Product Byproducts KBr + H2O Stirring->Byproducts

References

Validating the Structure of Allyl Phenethyl Ether with 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules or those with overlapping signals often require more advanced techniques. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, resolving ambiguities and revealing detailed connectivity within a molecule.[1][2]

This guide provides a comparative overview of three essential 2D NMR experiments—COSY, HSQC, and HMBC—and their application in validating the structure of allyl phenethyl ether. We will explore how data from each experiment contributes unique and complementary information to build an unambiguous structural assignment.

The Structure of this compound

This compound (C₁₁H₁₄O) consists of a phenethyl group and an allyl group linked by an ether oxygen. For clarity in our analysis, the atoms are numbered as shown below.

Structure of this compound with numbered atoms

Caption: this compound with systematic numbering for NMR analysis.

A Comparative Analysis of 2D NMR Techniques

The structural elucidation of a molecule like this compound relies on piecing together its constituent parts. 2D NMR allows us to establish these connections through different types of correlations.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][3] It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule, such as the allyl and phenethyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[1][4] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH), and sometimes even four bonds.[4][5] HMBC is often the key to connecting different spin systems, as it can establish correlations across atoms with no attached protons (quaternary carbons) or across heteroatoms like the ether oxygen.

The logical workflow for utilizing these techniques is visualized below.

G Structural Validation Workflow Proposed_Structure Proposed Structure: This compound OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Proposed_Structure->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR COSY COSY (¹H-¹H Connectivity) TwoD_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) TwoD_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) TwoD_NMR->HMBC Data_Integration Data Integration & Analysis COSY->Data_Integration HSQC->Data_Integration HMBC->Data_Integration Validated_Structure Validated Structure Data_Integration->Validated_Structure

Caption: Workflow for structural validation using 1D and 2D NMR techniques.

Predicted NMR Data and Correlations

The following tables summarize the expected chemical shifts and 2D NMR correlations for this compound. These predictions are based on standard chemical shift values and coupling principles.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom No.Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₂~4.01~69.5
2CH~5.95~134.8
3a, 3bCH₂~5.20, ~5.31~117.2
5CH₂~3.65~70.9
6CH₂~2.92~36.2
8/12CH~7.2-7.3~128.9
9/11CH~7.2-7.3~128.4
10CH~7.2-7.3~126.3
7C-~138.8

Table 2: Expected COSY (¹H-¹H) Correlations

ProtonCorrelating Proton(s)Bonds
H1H23
H2H1, H3a, H3b3, 3
H3a, H3bH23
H5H63
H6H53

Table 3: Expected HSQC (¹H-¹³C) Correlations

ProtonCorrelating CarbonBonds
H1C11
H2C21
H3a, H3bC31
H5C51
H6C61
H8/12C8/121
H9/11C9/111
H10C101

Table 4: Key Expected HMBC (¹H-¹³C) Correlations

ProtonCorrelating Carbon(s)BondsStructural Significance
H1C2, C32, 3Confirms allyl fragment
H1C5 3Links allyl group to phenethyl group via ether oxygen
H2C1, C32, 2Confirms allyl fragment
H5C6, C72, 3Confirms phenethyl fragment
H5C1 3Links phenethyl group to allyl group via ether oxygen
H6C5, C7, C8/122, 2, 3Confirms phenethyl fragment and attachment to aromatic ring

The HMBC correlations across the ether oxygen are the most critical for confirming the overall structure, as they unambiguously connect the two distinct spin systems (allyl and phenethyl).

G Key HMBC Correlations Across Ether Linkage cluster_allyl Allyl Group cluster_phenethyl Phenethyl Group C1 C1 C2 C2 Ether_O O H1 H1 C5 C5 H1->C5 ³J C3 C3 C6 C6 H5 H5 H5->C1 ³J C7 C7

Caption: Key 3-bond HMBC correlations confirming the ether linkage.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following provides a general protocol for acquiring 2D NMR spectra.

1. Sample Preparation

  • Concentration: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent.

  • Solvent: Chloroform-d (CDCl₃) is a suitable choice. The residual solvent peak can be used for referencing the ¹H spectrum (δ 7.26 ppm), and the solvent carbon signal for the ¹³C spectrum (δ 77.16 ppm).

  • Filtering: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and 1D Spectra Acquisition

  • It is recommended to first acquire standard 1D ¹H and ¹³C{¹H} spectra.[6]

  • These 1D spectra are used to determine the appropriate spectral widths for the 2D experiments and to ensure the sample concentration is adequate.[6][7]

  • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.[7]

3. 2D Experiment Acquisition Parameters

The following are typical parameters that can be adapted for most modern NMR spectrometers.

ParameterCOSYHSQCHMBC
Pulse Program cosygpqf or dqfcosyhsqcedetgpsisp2.2hmbcgplpndqf
F2 (¹H) Spectral Width Determined from ¹H spectrum (~10 ppm)Determined from ¹H spectrum (~10 ppm)Determined from ¹H spectrum (~10 ppm)
F1 (¹H/¹³C) Spectral Width Same as F2 (~10 ppm)Determined from ¹³C spectrum (~160 ppm)Determined from ¹³C spectrum (~200 ppm)
Number of Scans (NS) 2-82-84-16
F1 Increments (TD1) 256-512128-256256-400
F2 Data Points (TD2) 1024-20481024-20481024-2048
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s
¹JCH (HSQC) N/A~145 HzN/A
Long-Range JCN (HMBC) N/AN/AOptimized for ~8 Hz

4. Data Processing

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, followed by phase and baseline correction to obtain the final 2D spectrum.

Conclusion

By systematically applying a suite of 2D NMR experiments, the structure of this compound can be validated with a high degree of confidence. COSY establishes the proton-proton connectivities within the allyl and phenethyl fragments. HSQC definitively links each proton to its corresponding carbon atom. Finally, and most critically, HMBC provides the long-range correlation data necessary to piece the molecular puzzle together, confirming the crucial ether linkage between the two subunits. This integrated approach, combining data from complementary experiments, represents a robust and standard methodology in modern chemical analysis.

References

A Comparative Guide to the Synthesis of Allyl Phenethyl Ether and Other Phenethyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethyl derivatives are fundamental structural motifs in a vast array of biologically active molecules, natural products, and materials. The specific functional group attached to the phenethyl core dictates its reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of the synthesis and utility of allyl phenethyl ether against other common phenethyl derivatives, supported by experimental data and detailed protocols. The unique reactivity of the allyl group in this compound offers distinct synthetic advantages, particularly for carbon-carbon bond formation, setting it apart from its more conventional counterparts.

Comparative Synthesis and Properties

The choice of a phenethyl derivative is primarily governed by the intended synthetic route and the desired final product. This compound serves as a versatile intermediate, especially when a subsequent rearrangement to form a substituted phenol is desired. Other derivatives like phenethyl alcohol, acetate, and amides serve as stable precursors or final products in various applications.

DerivativeCommon Synthesis Method(s)Key ReagentsTypical Reaction ConditionsTypical Yield (%)Key Applications / Unique ReactionsAdvantages / Disadvantages
This compound Williamson Ether Synthesis[1][2]Phenethyl alcohol, Allyl bromide, Base (e.g., NaH, K₂CO₃, KOH)Room temp. to reflux, various solvents (Acetone, DMF, DME)85-98%[1][3]Precursor for Claisen rearrangement to form ortho-allyl phenethyl alcohol[4][5]Advantage: Allyl group enables C-C bond formation. Disadvantage: Susceptible to rearrangement at high temperatures.
Phenethyl Alcohol Friedel-Crafts Alkylation[6]Benzene, Ethylene oxide, AlCl₃Low temperature (e.g., 9-13°C)[7]70-80%[7]Precursor for most other phenethyl derivatives; used in fragrances[8]Advantage: Readily available starting material for diverse derivatives. Disadvantage: Friedel-Crafts requires stoichiometric Lewis acid.
Hydrogenation of Styrene Oxide[9]Styrene oxide, H₂, Catalyst (e.g., Raney Nickel)Elevated pressure and temperature>90%[9]Greener alternative to Friedel-CraftsAdvantage: High yield, avoids harsh Lewis acids. Disadvantage: Styrene oxide can be more expensive than benzene.
Phenethyl Acetate Fischer Esterification[10]Phenethyl alcohol, Acetic acid, Acid catalystRefluxModerate to HighFragrance and flavor agent[10]Advantage: Simple, classic transformation. Disadvantage: Equilibrium reaction, may require removal of water.
Enzymatic Acylation[11]Phenethyl alcohol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Novozym 435)Mild temperature (e.g., 40°C)>98%[11]Green synthesis of flavors/fragrancesAdvantage: High selectivity and yield, environmentally friendly. Disadvantage: Enzyme cost and stability can be a factor.
N-Phenethyl Derivatives Reductive AminationAmine (e.g., 4-piperidone), Phenylacetaldehyde, Reducing agent (e.g., NaBH₃CN)Mild, often one-potVariableSynthesis of pharmaceuticals (e.g., Fentanyl analogs)[12]Advantage: Direct formation of C-N bond. Disadvantage: Requires specific carbonyl precursor.
N-Alkylation[13]Amine (e.g., piperidine derivative), Phenethyl bromideBase, solvent (e.g., DMF)Good to HighSynthesis of pharmaceuticalsAdvantage: Reliable method for secondary/tertiary amines. Disadvantage: Phenethyl bromide is a lachrymator.

Key Synthetic Pathways and Mechanisms

The synthetic utility of this compound is distinguished by its capacity to undergo the Claisen rearrangement, a powerful tool for forming carbon-carbon bonds on an aromatic ring. This contrasts with other phenethyl derivatives, which typically involve modifications that do not directly engage the phenethyl backbone in C-C bond formation.

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This involves the deprotonation of phenethyl alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.

G PEA Phenethyl Alcohol Alkoxide Phenethyl Alkoxide (Intermediate) PEA->Alkoxide Deprotonation Base Base (e.g., NaH) AllylBr Allyl Bromide Product This compound Alkoxide->Product SN2 Attack Salt Salt Byproduct (e.g., NaBr) G start Allyl Phenyl Ether ts Pericyclic Transition State start->ts Heat ([3,3]-sigmatropic shift) intermediate Dienone Intermediate ts->intermediate final o-Allylphenol intermediate->final Tautomerization G Benzene Benzene Intermediate Sigma Complex (Intermediate) Benzene->Intermediate Electrophilic Attack EthyleneOxide Ethylene Oxide Complex Activated Electrophile [EO-AlCl₃] EthyleneOxide->Complex LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Activation Product Phenethyl Alcohol (after workup) Intermediate->Product Rearomatization + Hydrolysis

References

Quantitative Purity Analysis of Allyl Phenethyl Ether: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte. Its non-destructive nature and ability to provide structural information simultaneously are significant advantages. Chromatographic methods like GC-FID and HPLC are well-established, highly sensitive techniques that excel in separating complex mixtures and quantifying components based on calibration with reference standards. The choice of method ultimately depends on the specific requirements of the analysis, including the availability of standards, desired accuracy, and the nature of potential impurities.

Comparison of Analytical Methods

Feature¹H qNMR (Quantitative Nuclear Magnetic Resonance)GC-FID (Gas Chromatography-Flame Ionization Detection)HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection)
Principle Signal intensity is directly proportional to the number of nuclei (protons).Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Separation based on polarity and interaction with a stationary phase, followed by detection via UV absorbance.
Quantification Absolute quantification using an internal standard of known purity. Does not require an allyl phenethyl ether standard.Relative or external standard quantification requiring a certified reference standard of this compound.Relative or external standard quantification requiring a certified reference standard of this compound.
Selectivity High, based on distinct chemical shifts of protons in the molecule.High, based on chromatographic separation.High, based on chromatographic separation.
Precision Typically high, with relative standard deviations (RSD) < 1%.High, with RSD < 2%.High, with RSD < 2%.
Accuracy High, traceable to primary standards.High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.
Sample Throughput Moderate, sample preparation is simple, but acquisition time can be longer.High, with automated systems.High, with automated systems.
Strengths - Primary ratio method- Non-destructive- Provides structural information- Can identify and quantify unknown impurities if their structure is elucidated.- High sensitivity- Robust and widely available- Excellent for volatile compounds.- Versatile for a wide range of compounds- Numerous stationary and mobile phase choices for method development.
Limitations - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures.- Requires a volatile and thermally stable analyte- Destructive technique- Requires a reference standard for the analyte.- Analyte must have a UV chromophore- Destructive technique- Requires a reference standard for the analyte.

Experimental Protocols

¹H qNMR Purity Determination of Allyl Phenyl Ether (as a proxy for this compound)

Objective: To determine the absolute purity of allyl phenyl ether using an internal standard.

Materials:

  • Allyl phenyl ether sample

  • Internal Standard (e.g., Maleic acid, certified purity >99.5%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10 mg of the allyl phenyl ether sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T₁ value).

    • 90° pulse angle.

    • A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of allyl phenyl ether (e.g., the methylene protons of the allyl group, -O-CH₂-) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Allyl phenyl ether

    • IS = Internal Standard

GC-FID Purity Analysis of Allyl Phenyl Ether (as a proxy for this compound)

Objective: To determine the purity of allyl phenyl ether by area percent normalization.

Materials:

  • Allyl phenyl ether sample

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)

Procedure:

  • Prepare a dilute solution of the allyl phenyl ether sample in dichloromethane (e.g., 1 mg/mL).

  • Set up the GC-FID instrument with the following parameters (can be optimized):

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier gas: Helium or Nitrogen at a constant flow rate.

    • Injection volume: 1 µL

    • Split ratio: e.g., 50:1

  • Inject the sample solution into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to allyl phenyl ether based on its retention time (if known from a standard injection).

  • Calculate the purity by the area percent method, assuming all components have the same response factor:

    Purity (% area) = (Area_analyte / Total area of all peaks) * 100

HPLC-UV Purity Analysis of Allyl Phenyl Ether (as a proxy for this compound)

Objective: To determine the purity of allyl phenyl ether using an external standard calibration.

Materials:

  • Allyl phenyl ether sample

  • Allyl phenyl ether reference standard (certified purity)

  • Mobile phase solvents (e.g., Acetonitrile and Water, HPLC grade)

  • High-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Reversed-phase C18 column

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the allyl phenyl ether reference standard at different known concentrations in the mobile phase.

  • Preparation of Sample Solution: Prepare a solution of the allyl phenyl ether sample in the mobile phase at a concentration that falls within the range of the standard solutions.

  • Chromatographic Conditions (can be optimized):

    • Mobile phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow rate: e.g., 1.0 mL/min

    • Column temperature: e.g., 30 °C

    • Detection wavelength: Determined from the UV spectrum of allyl phenyl ether (e.g., 270 nm).

    • Injection volume: e.g., 10 µL

  • Calibration Curve: Inject the standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the sample solution and record the peak area of the allyl phenyl ether peak.

  • Quantification: Determine the concentration of allyl phenyl ether in the sample solution from the calibration curve. Calculate the purity based on the known concentration of the prepared sample solution.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq process_spec Process Spectrum (Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Signals (Analyte & Internal Standard) process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative analysis by ¹H qNMR.

Method_Comparison cluster_qnmr qNMR cluster_chrom Chromatographic Methods (GC/HPLC) cluster_quant Quantification Basis qnmr_node Direct Molar Ratio (Analyte vs. Internal Standard) qnmr_quant Absolute Purity (Primary Method) qnmr_node->qnmr_quant chrom_node Separation Followed by Detection chrom_quant Relative Purity (Requires Reference Standard) chrom_node->chrom_quant

A Comparative Guide to the Catalytic Efficiency of Allyl Phenethyl Ether Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different catalytic methods for the synthesis of allyl phenethyl ether, a valuable intermediate in the development of various organic compounds. The focus is on the efficiency of these methods, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

The primary route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of phenethyl alcohol with an allyl halide. The efficiency of this SN2 reaction is highly dependent on the chosen catalytic system, which primarily serves to deprotonate the alcohol, and the overall reaction conditions. This guide will explore several effective approaches.

Comparative Analysis of Catalytic Systems

The catalytic synthesis of this compound can be approached through various methods, each with distinct advantages in terms of yield, reaction time, and conditions. Below is a summary of quantitative data from different catalytic systems.

Catalyst/Base SystemAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Activation Energy (kcal/mol)Reference
Solid KOH / TBAI (5 mol%)Allyl BromideNoneRoom Temp.4.596 (for Benzyl Alcohol)*N/A[1]
NaHAllyl BromideTHF0 to Room Temp.4High (general procedure)N/A[General Procedure]
Dodecatungstophosphoric acid on K-10 ClayMethanol N/A120-150N/A100% selectivity6.1[2]
Dodecatungstophosphoric acid on K-10 ClayEthanolN/A120-150N/A100% selectivity6.6[2]

*Data for benzyl alcohol is used as a close structural analog to phenethyl alcohol under these specific solvent-free conditions.[1] **These data are for O-alkylation of phenethyl alcohol with different alcohols, not allylation, but provide valuable kinetic insight into the etherification of phenethyl alcohol.[2]

Reaction Scheme and Experimental Workflow

The synthesis of this compound via Williamson ether synthesis follows a straightforward pathway. The general reaction and a typical experimental workflow are illustrated below.

ReactionScheme cluster_reactants Reactants cluster_products Products PhenethylAlcohol Phenethyl Alcohol Product This compound PhenethylAlcohol->Product AllylHalide Allyl Halide (X = Br, Cl) AllylHalide->Product Base Base / Catalyst Base->Product Catalyzes Byproduct Salt (e.g., NaX)

Figure 1: General reaction scheme for the synthesis of this compound.

ExperimentalWorkflow A Mix Phenethyl Alcohol, Base/Catalyst, and Solvent B Add Allyl Halide A->B C Stir at Specified Temperature and Time B->C D Monitor Reaction (e.g., by TLC) C->D E Work-up: Quench, Extract, Wash D->E F Dry Organic Layer E->F G Purify Product (e.g., Column Chromatography) F->G H Characterize Product (NMR, IR, etc.) G->H

Figure 2: A typical experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Solvent-Free Synthesis using KOH and TBAI

This protocol is adapted from a general procedure for the allylation of alcohols.[1]

  • Preparation: To a round-bottom flask, add phenethyl alcohol (1.0 mmol), a solid potassium hydroxide (KOH) pellet (approx. 2.0 mmol), and tetrabutylammonium iodide (TBAI) (0.05 mmol, 5 mol%).

  • Reaction: To this mixture, add allyl bromide (4.0 mmol) and stir the resulting suspension at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the excess allyl bromide under reduced pressure.

  • Purification: Load the residue onto a short silica gel column and elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran

This is a general and widely used method for the Williamson ether synthesis of unactivated alcohols.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of phenethyl alcohol (1.0 mmol) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Reaction: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as indicated by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Discussion

The Williamson ether synthesis remains the most reliable and versatile method for preparing ethers such as this compound.[3][4] The choice of catalytic system offers a trade-off between reaction conditions, cost, and efficiency.

The solvent-free method using solid KOH and a phase-transfer catalyst like TBAI is an environmentally friendly and convenient option, often providing high yields at room temperature.[1] The data for benzyl alcohol suggests that this method would be highly efficient for the structurally similar phenethyl alcohol.

For unactivated primary alcohols, the use of a strong base like sodium hydride in an aprotic solvent like THF is a classic and highly effective approach, typically leading to high yields.[5] This method ensures complete deprotonation of the alcohol, driving the reaction to completion.

The use of solid acid catalysts, such as dodecatungstophosphoric acid supported on K-10 clay, presents an interesting alternative. While the available data is for etherification with other alcohols, it demonstrates 100% selectivity and provides valuable kinetic data, with activation energies around 6.1-6.6 kcal/mol for the O-alkylation of phenethyl alcohol.[2] This suggests that the chemisorption of phenethyl alcohol on the catalyst surface is the rate-determining step in that system.[2] Further research into the use of such catalysts for allylation could be a promising avenue.

References

A Comparative Guide to Analytical Methods for Allyl Phenethyl Ether Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether is a fragrance ingredient whose accurate quantification is essential for quality control, regulatory compliance, and safety assessment in various consumer products. The selection of an appropriate analytical method is critical and typically depends on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile and semi-volatile fragrance compounds. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) offers an alternative, particularly for less volatile or thermally labile compounds.

This guide compares these two primary analytical approaches, providing details on sample preparation, chromatographic conditions, and expected performance metrics based on data from analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fragrance compounds due to its high separation efficiency and specific detection.

Experimental Protocols for GC-MS Analysis

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for extracting fragrance compounds from various cosmetic matrices.[1][2][3]

  • Objective: To isolate analytes from the sample matrix and concentrate them in a solvent suitable for GC-MS injection.

  • Procedure:

    • Weigh approximately 0.5 - 1.0 g of the sample into a centrifuge tube.[2]

    • Add a suitable organic solvent, such as methyl tert-butyl ether (MtBE) or acetonitrile.[2][4]

    • For aqueous samples, add an immiscible organic solvent like hexane or dichloromethane.[5]

    • Add an internal standard solution at a known concentration.

    • Vortex or mix thoroughly for an adequate time (e.g., 30 minutes) to ensure efficient extraction.[2]

    • If necessary, add salt (e.g., anhydrous sodium sulfate) to remove water.[2]

    • Centrifuge the mixture to separate the layers.

    • Collect the organic supernatant for analysis.[2]

2. Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that is particularly useful for volatile and semi-volatile compounds.[6][7]

  • Objective: To concentrate volatile analytes from the headspace of a sample onto a coated fiber.

  • Procedure:

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 40°C) to allow analytes to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/PDMS) to the headspace for a defined period (e.g., 20 minutes).

    • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.

GC-MS Instrumental Parameters

The following table summarizes typical GC-MS conditions for the analysis of fragrance allergens, which would be a suitable starting point for method development for this compound.

ParameterGas Chromatography (GC)Mass Spectrometry (MS)
Column Mid-polarity columns like ZB-35HT or HP-5ms (e.g., 30-60 m length, 0.25-0.32 mm i.d., 0.25 µm film thickness) are commonly used.[8][9]Ionization Mode
Injector Splitless or pulsed splitless injection is preferred for trace analysis.[2]Analyzer
Injector Temp. 280 - 300 °C[9]Acquisition Mode
Oven Program A typical program starts at 60-100°C, ramps up to 230-300°C at rates of 3-20°C/min, with initial and final hold times.[2][9]Mass Range
Carrier Gas Helium or Hydrogen at a constant flow rate.
Performance Data for GC-MS Methods (Based on Fragrance Allergen Analysis)

The table below presents typical validation parameters for the quantification of fragrance allergens using GC-MS, which can be considered as expected performance targets for an this compound method.

ParameterTypical ValueReference
Linearity (R²) > 0.995[1]
Limit of Quantification (LOQ) 2 - 20 µg/g (ppm)[1][3]
Accuracy (Recovery) 84 - 119%[1][3]
Precision (RSD) < 15%[1][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a viable alternative for the analysis of fragrance compounds, especially for those that are less volatile or prone to thermal degradation.

Experimental Protocols for HPLC Analysis

1. Sample Preparation

Sample preparation for HPLC is similar to that for GC-MS, often involving extraction with a polar solvent.

  • Procedure:

    • Extract a known amount of the sample with a suitable solvent mixture (e.g., isopropanol:water).

    • Use sonication to aid extraction.

    • Filter the extract through a syringe filter (e.g., 0.45 µm) before injection.

HPLC Instrumental Parameters

The following table outlines typical HPLC conditions for the analysis of fragrance allergens.

ParameterHigh-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water is commonly used.
Flow Rate 0.7 - 1.0 mL/min.[10]
Detector Diode Array Detector (DAD) or UV detector, monitoring at multiple wavelengths (e.g., 210, 254, 280 nm).[10]
Injection Volume 10 - 20 µL.
Performance Data for HPLC Methods (Based on Fragrance Allergen Analysis)

The table below shows typical validation parameters for the quantification of fragrance allergens using HPLC.

ParameterTypical ValueReference
Linearity (R²) > 0.99[10]
Limit of Quantification (LOQ) 0.2 - 20 mg/kg (ppm)[11]
Accuracy (Recovery) 80 - 119%[12]
Precision (RSD) < 10%[8]

Method Comparison Summary

FeatureGC-MSHPLC-DAD/UV
Selectivity High (mass-based detection)Moderate (depends on chromatographic separation and UV spectra)
Sensitivity Generally higher, especially in SIM modeGood, but may be lower than GC-MS for some compounds
Compound Amenability Volatile and semi-volatile, thermally stable compoundsWide range, including less volatile and thermally labile compounds
Sample Throughput Can be high with modern autosamplersGenerally high
Method Development Can be more complex due to oven programming and MS tuningOften more straightforward
Cost Higher initial instrument costLower initial instrument cost

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of fragrance compounds using GC-MS and HPLC.

GCMS_Workflow Sample Sample Weighing Extraction Liquid-Liquid Extraction (e.g., with MtBE) Sample->Extraction Add Solvent & IS Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Organic Layer Centrifugation->Supernatant GCMS GC-MS Analysis Supernatant->GCMS Inject Data Data Analysis & Quantification GCMS->Data

Caption: Generalized workflow for GC-MS analysis of fragrance compounds.

HPLC_Workflow Sample Sample Weighing Extraction Solvent Extraction (e.g., with IPA/Water) Sample->Extraction Add Solvent & IS Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Inject Data Data Analysis & Quantification HPLC->Data

Caption: Generalized workflow for HPLC analysis of fragrance compounds.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantification of fragrance compounds like this compound. The choice between the two will depend on the specific requirements of the analysis. GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices and trace-level quantification. HPLC provides a robust and often simpler alternative, particularly for compounds that are not amenable to GC analysis. The provided experimental protocols and performance data for similar fragrance allergens serve as a comprehensive starting point for developing and validating a quantitative method for this compound.

References

A Comparative Guide to the Rearrangement Reactions of Allyl Phenethyl Ether and Allyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity, mechanisms, and experimental considerations for the thermal rearrangement of allyl phenethyl ether and allyl phenyl ether.

The thermal rearrangement of allylic ethers is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While both this compound and allyl phenyl ether possess an allyl ether moiety, their distinct structural frameworks lead to different rearrangement pathways, namely the Cope rearrangement for the former and the Claisen rearrangement for the latter. This guide provides a comprehensive comparison of their reactivity, supported by available experimental data and detailed protocols.

Unraveling the Reaction Pathways: Cope vs. Claisen Rearrangement

The key distinction in the reactivity of this compound and allyl phenyl ether lies in the nature of the six-atom system undergoing the[1][1]-sigmatropic rearrangement.

  • Allyl Phenyl Ether undergoes a Claisen rearrangement , a reaction characteristic of allyl aryl ethers.[2][3] The reaction involves the concerted rearrangement of the allyl group from the oxygen atom to the ortho position of the benzene ring. This process temporarily disrupts the aromaticity of the phenyl ring, which is subsequently restored through tautomerization of the dienone intermediate to the more stable phenolic product.[1][4]

  • This compound , on the other hand, rearranges through a Cope rearrangement .[4][5] As an aliphatic ether, the phenethyl group does not directly participate in the electronic reorganization in the same way the phenyl ring does in the Claisen rearrangement. Instead, the rearrangement occurs within the 1,5-diene-like framework of the molecule.

The differing energetics of disrupting and regaining aromaticity play a crucial role in the relative reactivities of these two ethers.

Quantitative Comparison of Reactivity

Direct quantitative comparison of the two rearrangements is challenging due to the limited availability of kinetic data for the thermal rearrangement of this compound. However, by comparing the data for allyl phenyl ether with general data for Cope rearrangements, we can infer their relative reactivities.

ParameterAllyl Phenyl Ether (Claisen Rearrangement)This compound (Cope Rearrangement)
Typical Reaction Temperature 180-250 °C[6][7]150-320 °C (general for Cope rearrangements)[1][5]
Activation Energy (Ea) ~30 kcal/mol (general)[1], 36.08 kcal/mol (for allyl p-tolyl ether)~33 kcal/mol (general for 1,5-dienes)[1][5]
Reported Yield Up to 98% (under specific microreactor conditions)Data not available for the specific compound

Note: The activation energy for allyl p-tolyl ether is provided as a close structural analog to allyl phenyl ether.

The lower activation energy generally associated with the Claisen rearrangement compared to the Cope rearrangement suggests that, under identical conditions, allyl phenyl ether would rearrange at a faster rate than this compound. The thermodynamic driving force of rearomatization in the Claisen rearrangement is a significant factor contributing to its relative ease.[4]

Experimental Protocols

Detailed experimental procedures are essential for replicating and building upon existing research. Below are representative protocols for the thermal rearrangement of both ethers.

Experimental Protocol: Thermal Claisen Rearrangement of Allyl Phenyl Ether

This procedure is adapted from a micro flow synthesis of 2-allylphenol.

Materials:

  • Allyl phenyl ether

  • High-pressure, high-temperature water microreactor system

Procedure:

  • A solution of allyl phenyl ether is introduced into a high-pressure and high-temperature water (HPHT-H2O) microreactor system.

  • The reaction is carried out at a temperature of 265 °C and a pressure of 5 MPa.

  • The residence time in the reactor is maintained at 13.4 seconds.

  • The product, o-allylphenol, is collected at the outlet of the reactor.

  • The product is then purified using appropriate techniques, such as column chromatography, to achieve a high yield and selectivity of up to 98%.

Experimental Protocol: Synthesis and Thermal Rearrangement of Allyl Phenyl Ether (General Laboratory Scale)

This procedure describes the synthesis of allyl phenyl ether followed by its thermal rearrangement.

Part 1: Synthesis of Allyl Phenyl Ether

Materials:

  • Phenol

  • Allyl bromide

  • Potassium carbonate

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve phenol in acetone.

  • Add potassium carbonate to the solution.

  • Add allyl bromide dropwise to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Remove the acetone under reduced pressure.

  • The crude allyl phenyl ether can be purified by distillation or used directly in the next step.

Part 2: Thermal Claisen Rearrangement

Materials:

  • Allyl phenyl ether

Procedure:

  • Place the purified allyl phenyl ether in a suitable reaction vessel equipped with a reflux condenser.

  • Heat the ether to a temperature of approximately 200-250 °C.

  • Maintain this temperature for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture.

  • The resulting 2-allylphenol can be purified by distillation under reduced pressure or by column chromatography.[2]

Visualizing the Reaction Pathways

The logical flow of the rearrangement reactions and the key intermediates can be visualized using the following diagrams.

Claisen_Rearrangement APE Allyl Phenyl Ether TS_Claisen [3,3]-Sigmatropic Transition State APE->TS_Claisen Heat Dienone Dienone Intermediate TS_Claisen->Dienone oAP o-Allylphenol Dienone->oAP Tautomerization

Caption: The Claisen rearrangement of allyl phenyl ether proceeds through a concerted transition state to form a dienone intermediate, which then tautomerizes to the final phenolic product.

Cope_Rearrangement APhE This compound TS_Cope [3,3]-Sigmatropic Transition State APhE->TS_Cope Heat Product Rearranged Product TS_Cope->Product

Caption: The Cope rearrangement of this compound involves a concerted[1][1]-sigmatropic shift to yield the rearranged product directly.

Conclusion

References

A Comparative Guide to the Purification of High-Purity Allyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of allyl phenethyl ether, a key intermediate in the synthesis of various organic molecules. The objective is to equip researchers with the necessary information to select the most appropriate purification strategy to achieve high-purity this compound for downstream applications.

Introduction

This compound is synthesized through various methods, with the Williamson ether synthesis being a prevalent route. This synthesis involves the reaction of a phenethyl alcohol derivative with an allyl halide. The crude product from this reaction typically contains unreacted starting materials, such as phenethyl alcohol and allyl bromide, and potentially side-products. Achieving high purity is crucial for its use in subsequent sensitive reactions and for ensuring the quality of final products in drug development. This guide focuses on two primary purification techniques: vacuum distillation and flash column chromatography.

Purification Workflow Overview

The general workflow for obtaining pure this compound from a crude reaction mixture involves several key stages. The following diagram illustrates a typical purification process.

General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaOH wash to remove unreacted phenol) crude->workup extraction Solvent Extraction (e.g., with diethyl ether or ethyl acetate) workup->extraction drying Drying of Organic Layer (e.g., with anhydrous MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product concentration->purification distillation Vacuum Distillation purification->distillation Choice of Method chromatography Flash Column Chromatography purification->chromatography Choice of Method analysis Purity Analysis (GC-MS, NMR, etc.) distillation->analysis chromatography->analysis product High-Purity this compound analysis->product

Caption: A generalized workflow for the purification of this compound from a crude reaction mixture.

Comparison of Purification Methods

The choice between vacuum distillation and flash column chromatography depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity.

Vacuum Distillation

Vacuum distillation is a technique used to purify compounds that are unstable at their atmospheric boiling point or have very high boiling points. By reducing the pressure, the boiling point of the compound is lowered.

Advantages:

  • Excellent for large-scale purifications.

  • Can be very effective at removing non-volatile impurities.

  • Generally a faster process for larger quantities compared to chromatography.

  • Lower solvent consumption.

Disadvantages:

  • Less effective for separating compounds with close boiling points.

  • Requires specialized equipment (vacuum pump, distillation apparatus).

  • Potential for thermal degradation if the temperature is not carefully controlled.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.

Advantages:

  • Excellent for separating compounds with similar boiling points but different polarities.

  • High resolution and can achieve very high purity.

  • Versatile and can be adapted for a wide range of compounds.

Disadvantages:

  • More time-consuming, especially for large-scale purifications.

  • Requires significant amounts of solvent, which can be costly and generate more waste.

  • Can be more technically challenging to perform correctly.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of vacuum distillation and flash column chromatography for the purification of this compound. The data presented is illustrative and based on typical outcomes for the purification of similar organic compounds. Actual results may vary depending on the specific experimental conditions and the composition of the crude mixture.

ParameterVacuum DistillationFlash Column Chromatography
Typical Purity >98%>99%
Typical Yield 85-95%70-90%
Scale Milligrams to kilogramsMilligrams to hundreds of grams
Time Efficiency (per gram) HighModerate to Low
Solvent Consumption LowHigh
Cost per Gram Low (for larger scales)High (due to solvent and stationary phase costs)
Primary Impurities Removed Non-volatile impurities, starting materials with significantly different boiling points.Polar impurities (e.g., unreacted phenethyl alcohol), closely related side-products.

Experimental Protocols

General Workup Procedure (Prior to Purification)
  • Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

  • If a solid base like potassium carbonate was used, filter the mixture.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with a 1 M NaOH solution to remove any unreacted phenethyl alcohol.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 1: Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Receiving flask

  • Thermometer

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Place the crude this compound into the round-bottom flask.

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump.

  • Gradually reduce the pressure to the desired level (e.g., 1-5 mmHg).

  • Begin heating the distillation flask with stirring.

  • The boiling point of this compound is reported to be 219-220 °C at atmospheric pressure[1]. Under vacuum, the boiling point will be significantly lower. The exact temperature will depend on the pressure.

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (e.g., 230-400 mesh)

  • Eluent: A mixture of hexane and ethyl acetate is a common choice for ethers. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the product. A starting point could be a 95:5 or 90:10 mixture of hexane:ethyl acetate.

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in the eluent.

  • Allow the silica gel to settle, ensuring a level and compact bed.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent mixture, applying positive pressure (e.g., with a pump or inert gas) to increase the flow rate.

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Selecting the Right Purification Method

The choice of purification method is a critical decision in the synthesis workflow. The following diagram provides a logical guide for selecting between vacuum distillation and flash column chromatography based on key experimental parameters.

Decision Guide for Purification Method Selection start Start with Crude Product scale What is the scale of the purification? start->scale impurities What is the nature of the impurities? scale->impurities Large Scale (>10 g) chromatography Flash Column Chromatography scale->chromatography Small Scale (<10 g) distillation Vacuum Distillation impurities->distillation Significantly Different Boiling Points impurities->chromatography Similar Boiling Points / Different Polarities end High-Purity Product distillation->end chromatography->end

Caption: A decision-making diagram for selecting the appropriate purification method for this compound.

Conclusion

Both vacuum distillation and flash column chromatography are effective methods for purifying this compound. Vacuum distillation is generally preferred for larger-scale purifications where the impurities have significantly different boiling points from the product. Flash column chromatography offers higher resolution and is ideal for smaller-scale purifications or when separating impurities with similar boiling points but different polarities. The choice of method should be guided by the specific requirements of the experiment, including the desired purity, the scale of the synthesis, and the available resources. For achieving the highest purity, a combination of both techniques, such as a preliminary distillation followed by a final chromatographic polishing step, can be employed.

References

Safety Operating Guide

Proper Disposal of Allyl Phenethyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of allyl phenethyl ether. This guide outlines procedural, step-by-step instructions to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and responsible chemical management.

This compound is a combustible liquid and a peroxide-forming chemical, which necessitates careful handling and disposal to mitigate potential hazards. The formation of explosive peroxides over time is a significant risk, especially with older containers or those that have been exposed to air.

Key Disposal Considerations and Procedures

Proper disposal of this compound is not only a matter of safety but also of regulatory compliance. It must be managed as hazardous waste in accordance with local, state, and federal regulations.

Step 1: Initial Assessment and Peroxide Testing

Before proceeding with disposal, a thorough assessment of the chemical's condition is crucial.

  • Age and Condition: Containers of this compound should be dated upon receipt and upon opening. As a general guideline for peroxide-forming chemicals, opened containers should be disposed of within six months, and unopened containers within one year.[1][2] Visually inspect the container for any signs of crystallization, discoloration, or the formation of a viscous liquid, particularly around the cap.[3] If any of these signs are present, do not handle or open the container.[3]

  • Peroxide Testing: If the chemical's history is unknown or it has exceeded its recommended shelf life, it must be tested for the presence of peroxides. This should only be performed by trained personnel using appropriate personal protective equipment (PPE). Commercially available peroxide test strips can be used for this purpose.[3]

Peroxide ConcentrationAction Required
< 30 ppmProceed with the standard disposal procedure.
> 30 ppmSerious Hazard. Do not handle. Contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal company immediately.[3][4]

Step 2: Segregation and Labeling

Properly segregate and label the waste container.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Segregation: Store the waste container away from incompatible materials, particularly oxidizing agents.[5]

Step 3: Disposal Pathway

This compound must be disposed of through a licensed hazardous waste disposal facility.

  • Do Not:

    • Dispose of down the drain or in the sewer system.[5]

    • Allow to evaporate in a fume hood.

    • Mix with other waste streams unless explicitly instructed to do so by your EHS department.

  • Contact Professionals: Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste contractor.

Quantitative Data Summary

PropertyValueCitation(s)
Chemical Formula C₉H₁₀O[6][7]
Molecular Weight 134.18 g/mol [6]
Boiling Point 192-195°C[6][8]
Density 0.978 g/mL at 25°C[8]
Flash Point 62°C (143.6°F)[6]
EPA Hazardous Waste ID Likely D001 (Ignitable) due to flash point below 140°F. May also fall under F003 if it is a spent solvent.[9][10][11][12][13]

Experimental Protocol: Peroxide Neutralization (for trained personnel only)

In specific situations, and only by personnel with extensive experience in handling hazardous materials, pre-treatment to neutralize peroxides may be considered. This procedure should be conducted with extreme caution and is not a substitute for professional disposal.

Materials:

  • This compound suspected of containing low levels of peroxides (<100 ppm)

  • Ferrous sulfate (FeSO₄) solution (e.g., 10%)

  • Stir plate and stir bar

  • Appropriate reaction vessel within a fume hood

  • Full personal protective equipment (flame-retardant lab coat, chemical splash goggles, face shield, and appropriate gloves)

Procedure:

  • Working in a certified chemical fume hood, slowly add the ferrous sulfate solution to the this compound with gentle stirring.

  • The reaction is an oxidation-reduction where the ferrous iron (Fe²⁺) reduces the peroxides.

  • Continue to stir the mixture for a short period (e.g., 30 minutes).

  • Retest for the presence of peroxides using a test strip.

  • If peroxides are no longer detected, the material can be prepared for disposal as outlined above.

  • If peroxides are still present, consult with your EHS department. Do not attempt further treatment.

Caution: This procedure can generate heat. If there is any sign of an uncontrolled reaction, cease the addition and consult with EHS immediately. Never attempt to treat ethers that have visible crystal formation.

Logical Workflow for this compound Disposal

AllylPhenethylEtherDisposal cluster_assessment Initial Assessment cluster_action Action Pathway cluster_disposal Disposal Procedure start Start: Identify this compound for Disposal check_age Check Age and Condition of Container start->check_age visual_inspection Visually Inspect for Crystals/Discoloration check_age->visual_inspection peroxide_test Test for Peroxides (< 30 ppm?) visual_inspection->peroxide_test No Crystals contact_ehs_crystals Crystals Present! IMMEDIATELY CONTACT EHS Do Not Handle visual_inspection->contact_ehs_crystals Crystals Found proceed_disposal Proceed with Standard Disposal peroxide_test->proceed_disposal Yes contact_ehs_high High Peroxide! IMMEDIATELY CONTACT EHS Do Not Handle peroxide_test->contact_ehs_high No (> 30 ppm) segregate Segregate and Label as Hazardous Waste proceed_disposal->segregate waste_pickup Arrange for Professional Waste Pickup segregate->waste_pickup end_disposal End: Proper Disposal Complete waste_pickup->end_disposal

References

Personal protective equipment for handling Allyl phenethyl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Allyl Phenethyl Ether. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

This compound is a combustible liquid that can be harmful if inhaled, swallowed, or comes into contact with the skin.[1] It is known to cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, prolonged or repeated exposure may lead to kidney damage.[1] This compound may also form explosive peroxides, particularly during prolonged storage.[3][4]

Personal Protective Equipment (PPE) Requirements

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical GogglesMust be worn at all times. Contact lenses should not be worn when handling this chemical.[1] In case of splashing, a face shield should also be used.
Hand Protection Neoprene or Nitrile Rubber GlovesThese materials are recommended for protection against skin contact.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. Thicker gloves may be necessary where there is a risk of abrasion or puncture.[2]
Skin and Body Protection Protective ClothingWear suitable protective clothing to prevent skin exposure, such as a lab coat or chemical-resistant overalls.[1][5]
Respiratory Protection NIOSH-certified Organic Vapor RespiratorRecommended for use in areas with inadequate ventilation or where inhalation exposure may occur.[1] A full-face respirator provides both respiratory and eye protection.

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidents and exposure.

ProcedureKey Steps and Precautions
Handling - Work in a well-ventilated area, preferably in a chemical fume hood.[1] - Keep away from heat, sparks, open flames, and other ignition sources.[5] - Use only non-sparking tools to prevent ignition.[1] - Ground and bond containers and receiving equipment to prevent static discharge.[1] - Avoid breathing vapors or mists.[5] - Avoid all contact with eyes and skin.[1] - Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] - Store away from heat and incompatible materials such as oxidizing agents.[1]

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is critical.

ProcedureActions to be Taken
Spill Response - Evacuate all non-essential personnel from the area.[1] - Remove all sources of ignition.[2] - Wear appropriate PPE as outlined above. - Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[2] - Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2] - Prevent the spill from entering drains or waterways.[1]
First Aid - After Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention. - After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention if irritation develops.[2] - After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] - After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire Fighting - Use water spray, water fog, foam, carbon dioxide, or dry chemical to extinguish a fire.[1] - Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1]
Disposal - Dispose of the chemical and any contaminated materials as hazardous waste.[1] - Incineration is a recommended method of disposal.[1] - Do not dispose of waste into the sewer system.[1] - All disposal practices must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Prep Preparation PPE_Check Don Appropriate PPE Prep->PPE_Check Before Starting Handling Handling in Fume Hood Storage Short-term Storage Handling->Storage If not all used Waste_Collection Waste Collection Handling->Waste_Collection After use Decontamination Decontamination Handling->Decontamination Post-experiment Spill Spill Occurs Handling->Spill Disposal Hazardous Waste Disposal Waste_Collection->Disposal Decontamination->Disposal Contaminated materials PPE_Check->Handling Spill_Response Spill Response Protocol Spill->Spill_Response Spill_Response->Waste_Collection Clean-up

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Allyl phenethyl ether

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